1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol
Description
Properties
IUPAC Name |
1-[1-(3-aminopropyl)pyrrolidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(12)9-4-2-6-11(9)7-3-5-10/h8-9,12H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYHYIRJPSQEKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol"
An In-depth Technical Guide to the Synthesis of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol
Abstract
This technical guide provides a comprehensive overview of a strategic approach to the synthesis of the novel chiral amino alcohol, 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in FDA-approved drugs, making the synthesis of unique derivatives like the target molecule of significant interest to researchers in drug discovery and development.[1][2] This document outlines a robust and logical synthetic pathway, beginning with a retrosynthetic analysis to identify key precursors. The core of the proposed strategy involves the diastereoselective functionalization of a readily available starting material, L-proline, followed by N-alkylation to introduce the 3-aminopropyl side chain. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present data in a clear, structured format. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize this and structurally related compounds.
Introduction and Strategic Overview
The target molecule, 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol, is a polysubstituted pyrrolidine derivative featuring a chiral secondary alcohol at the C2 position and a flexible aminopropyl chain on the ring nitrogen. The inherent chirality and the presence of multiple functional groups—a secondary alcohol and a primary amine—make it a versatile building block for the synthesis of more complex molecules, such as ligands for medicinal applications or novel catalysts.[3]
The synthesis of such polysubstituted pyrrolidines requires careful strategic planning to control regioselectivity and stereoselectivity.[4] Direct synthesis can be challenging; therefore, a convergent approach starting from a well-defined, commercially available chiral precursor is often the most efficient method. Our chosen strategy leverages the chiral pool, starting with L-proline, to establish the stereochemistry at the C2 position of the pyrrolidine ring early in the synthesis.
The overall synthetic plan is depicted below. It involves three main stages:
-
Preparation of the Key Intermediate: Synthesis of N-Boc-protected 1-(pyrrolidin-2-yl)ethan-1-ol from L-proline.
-
N-Alkylation: Introduction of the protected 3-aminopropyl side chain onto the pyrrolidine nitrogen.
-
Deprotection: Removal of the protecting groups to yield the final target molecule.
Caption: Overall Synthetic Workflow.
Retrosynthetic Analysis
A retrosynthetic approach simplifies the complex target molecule into manageable, synthetically accessible precursors. The primary disconnections are made at the C-N bond of the side chain and the C-C bond of the ethanol moiety.
Caption: Retrosynthetic analysis of the target molecule.
This analysis reveals two key precursors:
-
1-(Pyrrolidin-2-yl)ethan-1-ol: A chiral alcohol that can be synthesized from a proline derivative.
-
A 3-aminopropyl synthon: An electrophilic reagent suitable for N-alkylation, such as N-protected 3-bromopropylamine.
Detailed Synthetic Protocols and Mechanistic Insights
This section provides a step-by-step methodology for the synthesis, grounded in established chemical principles.
Stage 1: Synthesis of (S)-tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate
The first stage focuses on creating the chiral alcohol intermediate from L-proline. This involves three steps: protection of the amine, esterification of the carboxylic acid, and finally, the key Grignard reaction.
Step 1a: N-Boc Protection of L-Proline
-
Rationale: The secondary amine of L-proline is a nucleophile and must be protected to prevent side reactions in the subsequent esterification and Grignard steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the basic conditions of the Grignard reaction but can be easily removed later under acidic conditions if needed.
-
Protocol:
-
Dissolve L-proline (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 eq) and stir until the proline is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an acidic workup to isolate the N-Boc-L-proline product.
-
Step 1b: Esterification of N-Boc-L-proline
-
Rationale: The carboxylic acid must be converted to an ester to prevent it from reacting with the highly basic Grignard reagent. A simple methyl ester is sufficient for this purpose.
-
Protocol:
-
Dissolve N-Boc-L-proline (1.0 eq) in methanol (MeOH).
-
Cool the solution to 0 °C.
-
Add thionyl chloride (SOCl₂, 1.2 eq) dropwise. The use of thionyl chloride is a common method for this transformation.[2]
-
Reflux the mixture for 4 hours.
-
Remove the solvent under reduced pressure and perform a basic workup to yield the methyl ester.
-
Step 1c: Grignard Reaction with Methylmagnesium Bromide
-
Rationale: This is the key C-C bond-forming step. The nucleophilic methyl group from the Grignard reagent (MeMgBr) attacks the electrophilic carbonyl carbon of the ester. Two equivalents of the Grignard reagent are required: the first deprotonates any residual acidic protons and the second performs the addition to form a ketone intermediate, which is then immediately attacked by a third equivalent (in practice, an excess is used) to yield the tertiary alcohol upon workup. However, in the case of an ester, the reaction proceeds via a tetrahedral intermediate which collapses to a ketone, which is then attacked by a second equivalent of the Grignard reagent to form the desired alcohol. This reaction generally provides good diastereoselectivity, governed by Cram's rule or the Felkin-Anh model, due to the adjacent stereocenter at C2.
-
Protocol:
-
Dissolve N-Boc-L-proline methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 2.5 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and purify by column chromatography.
-
Stage 2: N-Alkylation with a Protected Aminopropyl Group
-
Rationale: With the C2-substituent in place, the next step is to introduce the side chain via N-alkylation.[5] First, the Boc group must be removed to free the secondary amine. A protected aminopropyl halide is used for the alkylation to prevent the primary amine from interfering. N-(3-bromopropyl)phthalimide is a suitable and commercially available reagent. The phthalimide group is a robust protecting group that can be removed under hydrazinolysis conditions.
Step 2a: Deprotection of the N-Boc Group
-
Protocol:
-
Dissolve the N-Boc protected alcohol from Stage 1 (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Perform a basic workup to isolate the free secondary amine, 1-(pyrrolidin-2-yl)ethan-1-ol.
-
Step 2b: N-Alkylation
-
Protocol:
-
Dissolve 1-(pyrrolidin-2-yl)ethan-1-ol (1.0 eq) and N-(3-bromopropyl)phthalimide (1.1 eq) in a polar aprotic solvent like acetonitrile (MeCN).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq), to act as a proton scavenger.
-
Heat the mixture to reflux (approx. 82 °C) and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the fully protected intermediate.
-
Stage 3: Final Deprotection
-
Rationale: The final step is the removal of the phthalimide protecting group to reveal the primary amine of the side chain. The Ing-Manske procedure, which uses hydrazine hydrate, is the classic and most effective method for this transformation.
-
Protocol:
-
Dissolve the phthalimide-protected intermediate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq).
-
Reflux the mixture for 4 hours. A white precipitate (phthalhydrazide) will form.
-
Cool the reaction mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or by conversion to its hydrochloride salt for easier handling and purification by recrystallization.
-
Quantitative Data Summary
The following table summarizes the typical reagents and conditions for a 10 mmol scale synthesis.
| Step | Starting Material | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1a | L-Proline | Boc₂O, NaOH | Dioxane/H₂O | 0 to RT | 12 | >95% |
| 1b | N-Boc-L-proline | SOCl₂, MeOH | Methanol | Reflux | 4 | >90% |
| 1c | N-Boc-L-proline methyl ester | MeMgBr | THF | -78 to RT | 12 | 70-85% |
| 2a | N-Boc-1-(pyrrolidin-2-yl)ethan-1-ol | TFA | DCM | RT | 2 | >95% |
| 2b | 1-(Pyrrolidin-2-yl)ethan-1-ol | N-(3-bromopropyl)phthalimide, K₂CO₃ | MeCN | Reflux | 18 | 65-80% |
| 3 | Phthalimide-protected intermediate | N₂H₄·H₂O | Ethanol | Reflux | 4 | 80-90% |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Thionyl Chloride (SOCl₂): Highly corrosive and lachrymatory. Reacts violently with water. Handle with extreme care.
-
Methylmagnesium Bromide (MeMgBr): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using anhydrous techniques.
-
Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe burns.
-
Hydrazine Hydrate (N₂H₄·H₂O): Toxic and a suspected carcinogen. Handle with extreme caution.
-
Characterization
The identity and purity of the final product, 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure and connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: Will show characteristic absorptions for the O-H and N-H functional groups.
Conclusion
This guide presents a logical and robust multi-step synthesis for 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol, starting from the readily available chiral precursor L-proline. The strategy relies on well-established and reliable reactions, including N-protection, Grignard addition, N-alkylation, and final deprotection. By carefully explaining the rationale behind each step and providing detailed protocols, this document serves as a valuable resource for researchers aiming to synthesize this and other complex pyrrolidine derivatives for applications in medicinal chemistry and beyond.
References
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available at: [Link]
-
Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions. Green Chemistry (RSC Publishing). Available at: [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
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Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. Available at: [Link]
- Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them. Google Patents.
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Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Imperial College London. Available at: [Link]
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Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. Available at: [Link]
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Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. Available at: [Link]
-
Synthesis of (S)-pyrrolidin-2-ylmethanol. ResearchGate. Available at: [Link]
- Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents.
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University. Available at: [Link]
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Microfluidic synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters and primary amines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Chemistry Portal. Available at: [Link]
-
p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses. Available at: [Link]
-
An Efficient, Eco-friendly and Sustainable One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Directly from Alcohols Catalyzed by Heteropolyanion-Based Ionic Liquids. MDPI. Available at: [Link]
-
Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis. PMC - NIH. Available at: [Link]
- Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives. Google Patents.
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of Alkylated Pyrrolidine Epoxides from Amino Alcohol Derived Substrates and Study of their Antibacterial and Antifungal Activities. ResearchGate. Available at: [Link]
-
Progress in 1,3-propanediol biosynthesis. Frontiers. Available at: [Link]
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"chemical properties of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol"
An In-depth Technical Guide to the Chemical Properties of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol
Foreword: Navigating the Known and the Novel
In the landscape of drug discovery and chemical research, we often encounter molecular entities that, while structurally plausible, lack a significant footprint in existing literature. 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol is one such compound. A targeted search of established chemical databases reveals a scarcity of direct experimental data for this specific molecule. However, its structure is a composite of well-understood functional groups and a core scaffold—the pyrrolidine ring—that is of immense importance in medicinal chemistry.[1][2]
This guide, therefore, adopts a predictive and deductive approach. As a Senior Application Scientist, my objective is to construct a comprehensive technical profile of this molecule by leveraging established principles of organic chemistry and drawing parallels with closely related, well-documented analogues. We will dissect the molecule's constituent parts—the pyrrolidine core, the N-aminopropyl side chain, and the 2-ethan-1-ol substituent—to forecast its properties, reactivity, and potential applications. This document is intended for researchers and drug development professionals, providing a robust theoretical foundation to guide future empirical investigation.
Molecular Structure and Physicochemical Profile
The molecule features a pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom.[1] This ring is substituted at two positions: the nitrogen (N-1) is alkylated with a 3-aminopropyl group, and the carbon adjacent to the nitrogen (C-2) bears an ethan-1-ol group. The presence of two basic nitrogen atoms (a tertiary amine within the ring and a primary amine on the side chain) and a secondary alcohol functional group dictates its chemical personality.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties. These values are estimated based on computational models and data from analogous structures like 1-(3-Aminopropyl)pyrrolidine and 2-pyrrolidineethanol.[3][4][5]
| Property | Predicted Value | Rationale & Commentary |
| Molecular Formula | C₉H₂₀N₂O | Derived from structural analysis. |
| Molecular Weight | 172.27 g/mol | Calculated from the molecular formula. |
| pKa¹ (Primary Amine) | ~10.3 - 10.7 | Similar to other primary alkylamines. The terminal amino group is expected to be the more basic of the two nitrogens due to the lack of steric hindrance and the electron-donating effect of the alkyl chain. |
| pKa² (Tertiary Amine) | ~9.8 - 10.2 | The pyrrolidine nitrogen's basicity is influenced by the ring structure and substitution. It is predicted to be slightly less basic than the primary amine. |
| logP (Octanol/Water) | ~0.5 - 1.2 | The presence of polar amine and hydroxyl groups suggests good aqueous solubility, though the nine-carbon backbone provides some lipophilicity. |
| Hydrogen Bond Donors | 2 (O-H, N-H₂) | The hydroxyl group and the primary amine can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 3 (O, N-ring, N-chain) | The oxygen and both nitrogen atoms can accept hydrogen bonds. |
| Stereochemistry | At least 2 chiral centers | The C-2 of the pyrrolidine ring and the carbinol carbon (C-1 of the ethanol group) are stereocenters, leading to four possible stereoisomers (diastereomeric pairs of enantiomers). |
Proposed Synthetic Strategy and Stereochemical Considerations
A logical and efficient synthesis is paramount for accessing this molecule for further study. A plausible retrosynthetic analysis suggests a strategy starting from a derivative of the naturally abundant amino acid, L-proline or its enantiomer, which would provide control over the stereochemistry at the C-2 position.
Retrosynthetic Pathway Diagram
Caption: Proposed retrosynthetic pathway for the target molecule.
Step-by-Step Experimental Protocol (Hypothetical)
-
Weinreb Amide Formation: Start with N-Boc-L-proline. Activate the carboxylic acid (e.g., with CDI or EDC/HOBt) and react it with N,O-dimethylhydroxylamine to form the corresponding Weinreb amide. This intermediate is ideal because it reacts with organometallics to form ketones without over-addition to the alcohol.
-
Ketone Synthesis: Treat the N-Boc-proline Weinreb amide with an excess of ethylmagnesium bromide (EtMgBr) or ethyllithium (EtLi) at a low temperature (e.g., -78 °C) in an appropriate solvent like THF. An acidic workup will yield N-Boc-2-acetylpyrrolidine.
-
N-Alkylation: Deprotect the proline nitrogen using an acid like trifluoroacetic acid (TFA). The resulting secondary amine is then alkylated. A common method is reductive amination with a protected amino-aldehyde or direct alkylation using a protected 3-halopropylamine (e.g., N-(3-bromopropyl)phthalimide) under basic conditions.
-
Reduction of Ketone: The ketone functional group is selectively reduced to the secondary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄) in methanol or ethanol. This step generates the second stereocenter. The choice of reducing agent can influence the diastereoselectivity.
-
Final Deprotection: In the final step, the protecting group on the primary amine (e.g., phthalimide or Boc) is removed. Phthalimide is typically removed with hydrazine, while a Boc group is cleaved with acid. Purification via column chromatography or distillation would yield the final product.
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation. The following are predictions for the key spectroscopic signatures of 1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR:
-
O-H and N-H₂ Protons: Broad singlets, chemical shift dependent on concentration and solvent. Typically in the 2-5 ppm range.
-
CH-OH Proton: A multiplet (e.g., quartet) around 3.5-4.0 ppm, coupled to the adjacent methyl group.
-
Pyrrolidine Ring Protons: A complex series of multiplets between ~1.5 and 3.5 ppm. The C-2 proton would be a multiplet coupled to the adjacent ring protons.
-
N-CH₂ Protons (Propyl Chain): Two distinct triplets around 2.5-3.0 ppm.
-
CH₃-CH(OH) Protons: A doublet around 1.1-1.3 ppm, coupled to the CH-OH proton.
-
-
¹³C NMR:
-
CH-OH Carbon: ~65-75 ppm.
-
C-2 Pyrrolidine Carbon: ~60-70 ppm.
-
Other Pyrrolidine Carbons: ~25-55 ppm.
-
Propyl Chain Carbons: ~30-50 ppm.
-
CH₃ Carbon: ~20-25 ppm.
-
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI+): The molecule is expected to ionize readily due to its basic nitrogen centers. The primary observed ion would be the protonated molecule [M+H]⁺ at m/z 173.28.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of water (M-17), loss of the ethyl group (M-29), or cleavage of the N-propyl bond.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: Two sharp-to-medium peaks for the primary amine around 3300-3500 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretches just below 3000 cm⁻¹.
-
N-H Bend: A scissoring vibration around 1600-1650 cm⁻¹.
-
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region, characteristic of a secondary alcohol.
Chemical Reactivity and Stability
The molecule's reactivity is governed by its three functional groups: the primary amine, the tertiary amine, and the secondary alcohol.
Reactivity Workflow
Caption: Key reaction pathways for the target molecule.
-
Basicity and Salt Formation: Both nitrogen atoms are basic and will react with acids to form ammonium salts, enhancing water solubility. The primary amine is expected to be the stronger base.
-
Nucleophilicity: The primary amine is a potent nucleophile, readily undergoing acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides. The tertiary amine can also be alkylated to form a quaternary ammonium salt.
-
Alcohol Reactivity: The secondary alcohol can be oxidized to a ketone using reagents like PCC or a Swern oxidation. It can also be esterified by reaction with acyl chlorides or carboxylic acids (under Fischer esterification conditions) or converted to an ether (e.g., Williamson ether synthesis).
-
Chemical Stability: Like many amines, this compound is susceptible to oxidative degradation, particularly in the presence of air and light.[6] It should be stored under an inert atmosphere (nitrogen or argon) at cool temperatures, as recommended for its analogue, 1-(3-aminopropyl)pyrrolidine.[4]
Potential Applications in Drug Development and Research
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The combination of a chiral alcohol and two amine functionalities makes 1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol a versatile building block.
-
Scaffold for Library Synthesis: The three functional groups provide orthogonal handles for combinatorial chemistry, allowing for the rapid generation of a library of diverse compounds for high-throughput screening.[2]
-
Ligand for Asymmetric Catalysis: Chiral amino alcohols are well-known ligands for metal-catalyzed asymmetric reactions. This molecule could be investigated for its potential in asymmetric synthesis.
-
Neurological Drug Discovery: The pyrrolidine ring and amine functionalities are common motifs in drugs targeting the central nervous system (CNS).[4] This compound could serve as a starting point for developing novel agents targeting neurotransmitter systems.
Conclusion
References
- 1-(3-Aminopropyl)pyrrolidine - LookChem. (n.d.).
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). MDPI.
- 1-(3-Aminopropyl)pyrrolidine - Chem-Impex. (n.d.).
- 1-Pyrrolidineethanol | C6H13NO | CID 76288 - PubChem. (n.d.). National Institutes of Health.
- Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022, December 19). PubMed.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022, December 19). ResearchGate.
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Comprehensive Characterization and Analytical Profiling of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 2098096-48-9[1]
Introduction & Structural Overview
The compound 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol (CAS: 2098096-48-9) is a highly versatile, bifunctional aliphatic heterocycle frequently utilized as a screening compound and building block in early-stage drug discovery[1]. Structurally, it consists of a pyrrolidine core substituted at the N-position (C1) with a primary 3-aminopropyl chain, and at the C2 position with an ethan-1-ol moiety.
The presence of two stereocenters (C2 of the pyrrolidine ring and C1' of the ethanol side chain) means this compound exists as a mixture of diastereomers unless stereospecifically synthesized. Characterizing this molecule requires a robust analytical strategy due to the presence of three distinct hydrogen-bonding functional groups: a tertiary amine, a primary amine, and a secondary alcohol.
Causality in Analytical Strategy & Solvent Selection
A common pitfall in the characterization of polybasic aliphatic amines is the selection of an inappropriate NMR solvent. When analyzed in standard chloroform-
The Solution: Deuterated methanol (MeOD-
Structural Elucidation via NMR Spectroscopy
The following tables summarize the predicted
Table 1:
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| C1'-CH | 1.15 | d ( | 3H | Ethanol methyl group |
| C3, C4-CH | 1.60 - 1.90 | m | 4H | Pyrrolidine backbone |
| C2''-CH | 1.65 | m | 2H | Propyl central CH |
| C1''-CH | 2.40, 2.80 | m | 2H | Propyl N-CH |
| C5-CH | 2.50, 3.10 | m | 2H | Pyrrolidine N-CH |
| C2-CH | 2.60 | m | 1H | Pyrrolidine chiral center |
| C3''-CH | 2.75 | t ( | 2H | Propyl CH |
| C2'-CH | 3.70 | dq | 1H | Ethanol CH-OH |
Table 2:
| Position | Chemical Shift (ppm) | Carbon Type |
| C1'-CH | 19.5 | CH |
| C3, C4 | 24.5, 28.2 | CH |
| C2'' | 30.1 | CH |
| C3'' | 40.5 | CH |
| C1'' | 52.6 | CH |
| C5 | 54.1 | CH |
| C2 | 65.4 | CH (Chiral, N-attached) |
| C2' | 68.2 | CH (Chiral, OH-attached) |
Mass Spectrometry (LC-HRMS/MS)
High-Resolution Mass Spectrometry (HRMS) coupled with Collision-Induced Dissociation (CID) provides unambiguous confirmation of the molecular weight and structural connectivity. For C
In positive Electrospray Ionization (ESI+) mode, the protonated precursor ion [M+H]
Figure 1: Proposed ESI+ MS/MS fragmentation pathways for 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness of the analytical data, the following workflows incorporate built-in System Suitability Tests (SSTs). An analytical run is only valid if the SST criteria are met, ensuring that instrument drift does not result in false structural assignments.
Protocol A: LC-HRMS Acquisition Workflow
-
System Suitability Test (SST): Inject a blank (50:50 MeOH:H
O) followed by a 1 µg/mL Reserpine standard. Validation Check: The Reserpine[M+H] peak (m/z 609.2807) must elute with a retention time variance of < 0.1 min and a mass accuracy error of < 5 ppm. -
Sample Preparation: Dissolve 1.0 mg of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol in 1.0 mL of LC-MS grade Methanol (1 mg/mL stock). Dilute 1:100 in mobile phase A (0.1% Formic Acid in H
O) to yield a 10 µg/mL working solution. -
Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 5 minutes.
-
MS/MS Acquisition: Operate the Q-TOF in ESI+ mode (m/z 100–1000). Apply a collision energy ramp of 15–30 eV to capture the m/z 72.081 diagnostic pyrrolidinium ion[3].
Protocol B: NMR Sample Preparation & Acquisition
-
Sample Preparation: Weigh exactly 5.0 mg of the analyte. Dissolve completely in 0.6 mL of MeOD-
(containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube. -
Shimming & Tuning (Self-Validation): Insert the sample and lock onto the deuterium signal of MeOD. Perform automated gradient shimming. Validation Check: The line width of the TMS signal at half-height must be < 1.0 Hz.
-
Acquisition: Acquire a standard 1D
H spectrum (16 scans, 10s relaxation delay to ensure quantitative integration of the primary amine chain) and a 1D C spectrum (1024 scans).
Figure 2: Self-validating analytical workflow for compound characterization.
References
-
Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers Liverpool John Moores University (LJMU) Research Repository. URL:[Link]
-
Simple Methods for Determining Relative Stereochemistry of Kainoid Amino Acids by (1)H NMR Chemical Shifts Journal of Organic Chemistry / PubMed (NIH). URL:[Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Organometallics / EPFL. URL: [Link]
Sources
A Comprehensive Spectroscopic Guide to 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol: Structural Elucidation and Characterization
This technical guide provides a detailed exploration of the spectroscopic analysis of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol, a novel pyrrolidine derivative. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth theoretical background, field-proven experimental protocols, and predictive data interpretation for the comprehensive structural confirmation of the target molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Introduction and Molecular Structure
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development.[1] A thorough understanding of a molecule's three-dimensional architecture is paramount for establishing structure-activity relationships (SAR) and ensuring the safety and efficacy of potential therapeutic agents. This guide focuses on 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol, a bifunctional molecule incorporating a pyrrolidine ring, a primary amine, and a secondary alcohol. The combination of these functional groups presents a unique spectroscopic fingerprint that can be deciphered through a multi-technique approach.
The following diagram illustrates the chemical structure and atom numbering scheme for 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol, which will be referenced throughout this guide.
Caption: Structure of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a comprehensive picture of the molecular framework.
Predicted ¹H and ¹³C NMR Data
The flexible nature of the five-membered pyrrolidine ring can lead to multiple conformations, which may result in broadened signals or even distinct sets of signals if the conformational exchange is slow on the NMR timescale.[2] The predicted chemical shifts provided in Table 1 are based on typical values for substituted pyrrolidines and aliphatic amino alcohols.[2][3]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | | :--- | :--- | :--- | | Pyrrolidine Ring | | 2 | 3.0 - 3.5 | 60 - 68 | | 3 | 1.6 - 2.0 | 25 - 35 | | 4 | 1.6 - 2.0 | 25 - 35 | | 5 | 2.8 - 3.3 | 50 - 58 | | Ethanol Sidechain | | 1'' | 3.8 - 4.2 | 65 - 75 | | 2'' | 1.1 - 1.3 | 20 - 25 | | OH | Variable (broad) | - | | Aminopropyl Sidechain | | 1' | 2.4 - 2.8 | 50 - 58 | | 2' | 1.5 - 1.9 | 28 - 38 | | 3' | 2.6 - 3.0 | 38 - 45 | | NH₂ | Variable (broad) | - |
Two-Dimensional (2D) NMR for Unambiguous Assignment
While 1D NMR provides initial insights, 2D NMR is essential for confirming the connectivity.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. It will be crucial for tracing the connectivity within the pyrrolidine ring, the aminopropyl chain, and the ethanol sidechain.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C), allowing for the definitive assignment of each protonated carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range (2-3 bond) ¹H-¹³C correlation experiment is key to piecing together the molecular fragments.[3] For instance, correlations from the protons on C5 to C1' and from the proton on C2 to C1'' will confirm the substitution pattern on the pyrrolidine ring.
Sources
A Comprehensive Technical Guide to 1-[1-(3-Aminopropyl)pyrrolidin-2-yl]ethan-1-ol: Synthesis, Properties, and Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the chemical entity 1-[1-(3-aminopropyl)pyrrolidin-2-yl]ethan-1-ol, a substituted pyrrolidine derivative with potential applications in pharmaceutical research and development. The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] This document will delve into the nomenclature, synthesis, chemical properties, and potential biological significance of this specific molecule, offering insights grounded in established chemical principles and methodologies.
Nomenclature and Structural Elucidation
The formal IUPAC name for the compound is 1-[1-(3-aminopropyl)pyrrolidin-2-yl]ethan-1-ol . This name is derived following the priority rules of chemical nomenclature, where the alcohol functional group takes precedence over the amine.[3][4]
Synonyms: Due to its specific substitution pattern, this molecule is unlikely to have common trivial names and is best referred to by its systematic IUPAC name or a designated laboratory code.
Structural Breakdown:
-
Parent Chain: The core of the name is "ethan-1-ol," indicating a two-carbon chain with a hydroxyl (-OH) group on the first carbon.
-
Primary Substituent: Attached to the first carbon of the ethanol chain is a "pyrrolidin-2-yl" group. This is a five-membered saturated nitrogen-containing ring (pyrrolidine) connected to the ethanol backbone at its second carbon atom.[1]
-
Secondary Substituent: The nitrogen atom of the pyrrolidine ring (position 1) is substituted with a "3-aminopropyl" group, which is a three-carbon chain with a primary amine (-NH2) at the terminal position.
The complete structure, therefore, features a chiral center at the carbon bearing the hydroxyl group and another at the point of attachment of the pyrrolidine ring.
Synthesis and Methodologies
Proposed Synthetic Pathway:
A logical approach involves the N-alkylation of a pre-functionalized pyrrolidine ring. A key intermediate would be 1-(pyrrolidin-2-yl)ethan-1-ol. This can be synthesized through the reduction of 2-acetylpyrrolidine. The subsequent N-alkylation with a protected 3-aminopropyl halide, followed by deprotection, would yield the final product.
Experimental Protocol: A Generalizable Approach
Step 1: Synthesis of N-Boc-2-acetylpyrrolidine
-
To a solution of N-Boc-proline in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of methyllithium (2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-2-acetylpyrrolidine.
Step 2: Reduction to N-Boc-1-(pyrrolidin-2-yl)ethan-1-ol
-
Dissolve N-Boc-2-acetylpyrrolidine in methanol and cool to 0 °C.
-
Add sodium borohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 4 hours.
-
Remove the solvent under reduced pressure and add water to the residue.
-
Extract with ethyl acetate, dry the combined organic layers, and concentrate to give N-Boc-1-(pyrrolidin-2-yl)ethan-1-ol.
Step 3: Deprotection to 1-(Pyrrolidin-2-yl)ethan-1-ol
-
Dissolve the N-Boc protected intermediate in a solution of hydrochloric acid in dioxane.
-
Stir at room temperature for 2 hours.
-
Concentrate the reaction mixture to dryness to obtain the hydrochloride salt of 1-(pyrrolidin-2-yl)ethan-1-ol.
Step 4: N-Alkylation with a Protected 3-Aminopropyl Halide
-
To a solution of 1-(pyrrolidin-2-yl)ethan-1-ol hydrochloride in dimethylformamide (DMF), add potassium carbonate (3 equivalents) and 1-bromo-3-(phthalimido)propane.
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product via column chromatography.
Step 5: Deprotection to Yield 1-[1-(3-Aminopropyl)pyrrolidin-2-yl]ethan-1-ol
-
Dissolve the phthalimide-protected compound in ethanol.
-
Add hydrazine hydrate and reflux for 4 hours.
-
Cool the reaction mixture, filter the precipitate, and concentrate the filtrate.
-
Purify the final compound by a suitable method, such as crystallization or chromatography.
Workflow Diagram:
Caption: Proposed synthetic workflow for 1-[1-(3-Aminopropyl)pyrrolidin-2-yl]ethan-1-ol.
Physicochemical Properties and Characterization
While experimental data for this specific molecule is not available, we can predict its general properties based on its structure.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C9H20N2O | Based on structural analysis |
| Molecular Weight | 172.27 g/mol | Calculated from the molecular formula |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Common for similar small molecules |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | Presence of polar amine and hydroxyl groups |
| pKa | Two pKa values expected: one for the tertiary amine (pyrrolidine nitrogen) and one for the primary amine (propyl chain) | Amines are basic; the exact values would depend on the electronic environment |
| Stereochemistry | Contains at least two chiral centers, leading to multiple stereoisomers | At C1 of the ethanol and C2 of the pyrrolidine |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the connectivity of the atoms and the overall structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and provide fragmentation patterns for structural elucidation.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as O-H (alcohol) and N-H (amine) stretches.
-
Chiral Chromatography: To separate and analyze the different stereoisomers.
Applications in Research and Drug Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[2]
Potential as a Building Block:
This molecule, with its multiple functional groups (primary amine, tertiary amine, and secondary alcohol), serves as a versatile building block for the synthesis of more complex molecules. The primary amine can be readily modified to introduce various pharmacophores, while the hydroxyl group can be a point of attachment for linkers or other moieties.
Hypothesized Biological Activity:
-
Neurological Disorders: Many pyrrolidine derivatives exhibit activity in the central nervous system.[2] The aminopropyl side chain could potentially interact with receptors or transporters involved in neurotransmission.
-
Antimicrobial Agents: The pyrrolidine ring is a feature of some antibacterial compounds.[5] The basic nitrogen atoms could play a role in interactions with bacterial cell membranes or enzymes.
Logical Relationship Diagram for Potential Applications:
Caption: Logical relationships of the molecule's structural features to its potential applications.
Conclusion
1-[1-(3-aminopropyl)pyrrolidin-2-yl]ethan-1-ol represents a chemical entity with significant potential, primarily as a versatile intermediate in the synthesis of novel compounds for drug discovery. Its combination of a privileged pyrrolidine scaffold and multiple points for chemical modification makes it an attractive starting material for creating libraries of compounds for biological screening. While specific data on this molecule is limited, its synthesis and properties can be reliably predicted based on established chemical principles. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their potential in medicinal chemistry.
References
-
Pyrrolidine - Wikipedia. Wikipedia. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4887. [Link]
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Naming Amines: Systematic and Common Nomenclature. Chemistry Steps. [Link]
-
Chemistry - Organic-naming compounds with more than one functional group. Dynamic Science. [Link]
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Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. (2022). Pharmaceutical Patent Analyst, 11(6), 187-198. [Link]
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An In-depth Technical Guide to the Molecular Structure of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol, a novel chiral amino alcohol with potential applications in pharmaceutical development and as a complex ligand in medicinal chemistry. As this molecule is not extensively documented in publicly available literature, this guide synthesizes data from structurally related compounds and foundational chemical principles to propose a robust framework for its synthesis, characterization, and structural elucidation. We will delve into predicted spectroscopic data, detailed analytical protocols, and the underlying chemical logic for these methodologies, offering a self-validating system for researchers working with this or similar chemical entities.
Introduction and Molecular Overview
1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol is a bifunctional molecule featuring a pyrrolidine core, a primary aliphatic amine, and a secondary alcohol. The presence of two stereocenters, one at the C2 position of the pyrrolidinyl ring and the other at the carbinol carbon of the 1-hydroxyethyl group, indicates the potential for four stereoisomers. The molecule's structural attributes—a chelating diamine functionality and a chiral alcohol—suggest its utility as a versatile building block in asymmetric synthesis and as a ligand for metal catalysts. Its potential for hydrogen bonding and its basic nature are expected to govern its solubility, reactivity, and interactions with biological targets.
Molecular Structure:
Caption: Molecular graph of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol.
Postulated Synthetic Pathways
A plausible and efficient synthesis of the target molecule can be envisioned through a convergent approach, leveraging established methodologies for the formation of N-substituted pyrrolidines and the introduction of side chains.
Pathway A: Reductive Amination followed by Grignard Addition
This two-step sequence offers a controlled method for constructing the desired molecule.
-
Reductive Amination: The synthesis would commence with the reductive amination of a suitable pyrrolidine precursor, such as 2-acetylpyrrolidine, with 3-aminopropan-1-ol. This reaction, typically mediated by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), would form the N-(3-hydroxypropyl) substituted intermediate. Subsequent protection of the hydroxyl group and conversion to a leaving group (e.g., tosylate or halide) would be necessary.[1]
-
Grignard Reaction: The 1-hydroxyethyl moiety can be introduced by reacting a suitable N-protected pyrrolidine-2-carboxaldehyde with methylmagnesium bromide.[2] The N-substituent would be introduced in a subsequent step.
Pathway B: N-Alkylation followed by Grignard Reaction
An alternative pathway involves the initial N-alkylation of a pyrrolidine derivative.
-
N-Alkylation: Commercially available 1-(3-aminopropyl)pyrrolidine can be used as a starting material.[3][4] The primary amine would need to be selectively protected before proceeding.
-
Introduction of the 1-Hydroxyethyl Group: The protected N-(3-aminopropyl)pyrrolidine could then be acylated at the 2-position, followed by reduction or a Grignard reaction to yield the target alcohol.
Caption: Proposed synthetic workflows for 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol.
Comprehensive Structural Elucidation: A Multi-technique Approach
The definitive confirmation of the molecular structure of 1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol necessitates a combination of spectroscopic and spectrometric techniques. Below are the predicted data and the rationale behind them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.6-3.8 | m | 1H | CH(OH) | The proton on the carbon bearing the hydroxyl group is expected to be deshielded. |
| ~3.2-3.4 | m | 1H | Pyrrolidine C2-H | This proton is adjacent to the nitrogen and the C(OH) group, leading to a downfield shift. |
| ~2.8-3.0 | m | 2H | Pyrrolidine C5-H₂ | These protons are adjacent to the nitrogen atom. |
| ~2.6-2.8 | t, J ≈ 7 Hz | 2H | N-CH₂ (aminopropyl) | Protons on the carbon adjacent to the primary amine. |
| ~2.4-2.6 | m | 2H | N-CH₂ (pyrrolidine) | Protons on the carbon of the aminopropyl chain attached to the pyrrolidine nitrogen. |
| ~1.8-2.1 | m | 4H | Pyrrolidine C3-H₂ & C4-H₂ | The methylene protons of the pyrrolidine ring. |
| ~1.6-1.8 | m | 2H | -CH₂- (aminopropyl) | The central methylene group of the aminopropyl chain. |
| ~1.2-1.3 | d, J ≈ 6.5 Hz | 3H | CH₃ | The methyl group of the 1-hydroxyethyl side chain, split by the adjacent CH proton. |
| (broad) | s | 3H | NH₂ and OH | The protons of the amine and alcohol groups are exchangeable and often appear as a broad singlet. |
Note: Coupling constants for the pyrrolidine ring protons are complex due to the ring's non-planar conformation and can exhibit both geminal and vicinal coupling.[5][6][7]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~68-72 | CH(OH) | The carbon bearing the hydroxyl group. |
| ~62-66 | Pyrrolidine C2 | The carbon at the junction of the two side chains. |
| ~55-58 | Pyrrolidine C5 | The carbon of the pyrrolidine ring adjacent to the nitrogen. |
| ~53-56 | N-CH₂ (aminopropyl) | The carbon of the aminopropyl chain attached to the pyrrolidine nitrogen. |
| ~40-43 | N-CH₂ (aminopropyl) | The carbon adjacent to the primary amine. |
| ~28-32 | -CH₂- (aminopropyl) | The central carbon of the aminopropyl chain. |
| ~22-28 | Pyrrolidine C3 & C4 | The other two carbons of the pyrrolidine ring. |
| ~20-24 | CH₃ | The methyl carbon of the 1-hydroxyethyl group. |
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern, further confirming the structure.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the molecule is expected to be readily protonated at either of the nitrogen atoms, yielding a prominent [M+H]⁺ ion at m/z 187.2.
-
Fragmentation Pattern (MS/MS): The fragmentation of pyrrolidine-containing compounds can be complex.[8] Common fragmentation pathways for aliphatic amines and alcohols include α-cleavage.[9][10][11]
-
Loss of the aminopropyl side chain: Cleavage between the pyrrolidine nitrogen and the aminopropyl group.
-
Loss of the 1-hydroxyethyl side chain: Cleavage between the C2 carbon of the pyrrolidine and the hydroxyethyl group.
-
Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a characteristic fragmentation for alcohols.[9][10]
-
Infrared (IR) Spectroscopy
IR spectroscopy will confirm the presence of the key functional groups.
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3200-3500 (broad) | O-H stretch | Secondary Alcohol |
| 3300-3500 (two sharp bands) | N-H stretch | Primary Amine |
| 2850-2960 | C-H stretch | Aliphatic |
| 1590-1650 | N-H bend | Primary Amine |
| 1050-1150 | C-O stretch | Secondary Alcohol |
The broad O-H stretch may overlap with the N-H stretching bands.[12][13][14][15]
Experimental Protocols for Structural Verification
The following protocols outline the standard procedures for obtaining the analytical data discussed above.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (for improved peak shape and ESI-MS compatibility).
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and/or an Evaporative Light Scattering Detector (ELSD).
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Utilize the HPLC conditions described above, with the eluent directed into the ESI source of a mass spectrometer.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 50-500
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Instrumentation: A 400 or 500 MHz NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
2D NMR (COSY, HSQC, HMBC): To establish proton-proton and proton-carbon correlations for unambiguous signal assignment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Conclusion
The molecular structure of 1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol presents a fascinating scaffold for further chemical and biological exploration. While direct experimental data for this specific molecule is scarce, this guide provides a robust, scientifically-grounded framework for its synthesis and comprehensive structural characterization. By leveraging established principles of organic synthesis and spectroscopic analysis of related structures, researchers can confidently approach the study of this and other novel chemical entities. The detailed protocols and predicted data herein serve as a self-validating system to guide experimental design and data interpretation, ultimately accelerating research and development in the chemical and pharmaceutical sciences.
References
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In Silico Prediction of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol Properties: A Technical Guide for Drug Development Professionals
Abstract
The early stages of drug discovery are fraught with high attrition rates, often due to unfavorable pharmacokinetic and safety profiles of lead candidates. In silico computational modeling offers a rapid, cost-effective, and ethically sound alternative to traditional experimental testing, allowing for the early-stage screening and prioritization of compounds. This guide provides a comprehensive technical overview of the methodologies and best practices for the in silico prediction of the physicochemical, pharmacokinetic (ADME), and toxicological properties of the novel compound 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol. By leveraging a suite of validated, open-access computational tools, researchers can construct a detailed molecular profile to inform decision-making in the drug development pipeline. This document serves as a practical workflow for scientists, detailing the theoretical underpinnings of predictive models and providing step-by-step protocols for their application.
Introduction: The Imperative for Early-Stage Computational Assessment
The journey from a promising "hit" compound to a market-approved drug is long and arduous, with a high probability of failure. A significant portion of these failures can be attributed to poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as unforeseen toxicity. The practice of conducting extensive ADMET (ADME and Toxicity) screening early in the discovery process has therefore become a strategic necessity for the pharmaceutical industry.
In silico methods, which utilize computer simulations to predict molecular properties, are at the forefront of this "fail early, fail cheap" paradigm. These computational approaches are indispensable when physical samples are scarce and provide a means to rapidly screen large libraries of virtual compounds. This guide focuses on a specific molecule, 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol, to illustrate a practical workflow for generating a comprehensive in silico property profile.
Molecular Structure:
-
IUPAC Name: 1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol
-
Canonical SMILES: CCCN1CCCC1C(C)O
This structure, represented by its SMILES (Simplified Molecular-Input Line-Entry System) string, serves as the primary input for the predictive tools discussed herein.
Foundational Principles: The Role of Molecular Descriptors
The predictive power of any in silico model is fundamentally reliant on molecular descriptors. These are numerical values that quantify various aspects of a molecule's structure and properties. Descriptors can be broadly categorized as:
-
1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
-
2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, polar surface area, number of hydrogen bond donors/acceptors).
-
3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape, volume).
These descriptors serve as the features for machine learning models that correlate a molecule's structure with its biological activity or physicochemical properties, a field known as Quantitative Structure-Activity Relationship (QSAR) modeling. The selection of relevant descriptors is a critical step in building accurate and reliable predictive models.
The In Silico Workflow: A Step-by-Step Guide
The following sections detail a comprehensive workflow for the in silico characterization of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol. This process is designed to be systematic, moving from fundamental physicochemical properties to complex biological interactions.
Physicochemical Property Prediction
Understanding a molecule's fundamental physicochemical properties is the first step in assessing its drug-likeness. These properties govern a compound's behavior in various biological environments.
Key Properties and Their Importance:
| Property | Importance in Drug Discovery |
| Molecular Weight (MW) | Influences size-dependent processes like diffusion and filtration. |
| LogP/LogD (Lipophilicity) | A key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) behavior. |
| Solubility (LogS) | Crucial for bioavailability and formulation. |
| pKa (Ionization Constant) | Affects a molecule's charge state at different pH values, influencing solubility, permeability, and target binding. |
| Topological Polar Surface Area (TPSA) | Correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
Experimental Protocol: Using SwissADME for Physicochemical Predictions
SwissADME is a free and user-friendly web tool for evaluating the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.
-
Navigate to the SwissADME website: Access the tool at [Link].
-
Input the Molecule: In the input field, paste the SMILES string for 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol: CCCN1CCCC1C(C)O.
-
Run the Prediction: Click the "Run" button to initiate the calculations.
-
Analyze the Results: The output will provide a comprehensive table of predicted physicochemical properties.
Pharmacokinetic (ADME) Profile Prediction
A drug's efficacy is not solely dependent on its potency but also on its ability to reach the target site in the body at a sufficient concentration and for an adequate duration. This is governed by its ADME properties.
Key ADME Parameters:
-
Absorption:
-
Human Intestinal Absorption (HIA): The extent to which a drug is absorbed from the gut into the bloodstream.
-
Caco-2 Permeability: An in vitro model for predicting intestinal drug absorption.
-
-
Distribution:
-
Blood-Brain Barrier (BBB) Permeability: The ability of a drug to cross the BBB and enter the central nervous system.
-
Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood, which can affect its availability to reach target tissues.
-
-
Metabolism:
-
Cytochrome P450 (CYP) Inhibition/Substrate: Predicts whether the compound is likely to interfere with the metabolism of other drugs or be metabolized by these key enzymes.
-
-
Excretion:
-
Total Clearance: A measure of the body's ability to eliminate a drug.
-
Experimental Protocol: Using pkCSM for ADME Prediction
pkCSM is a web server that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.
-
Access the pkCSM Server: Navigate to the pkCSM prediction tool at [Link].
-
Submit the Structure: Enter the SMILES string CCCN1CCCC1C(C)O into the prediction interface.
-
Select Predictions: Ensure that the desired ADME properties are selected for prediction.
-
Interpret the Output: The server will return a detailed report with predicted values for various ADME parameters.
Toxicity Risk Assessment
Identifying potential toxicities early in the drug discovery process is crucial to avoid late-stage failures. In silico toxicology models can predict a range of toxicity endpoints.
Key Toxicity Endpoints:
-
AMES Mutagenicity: Predicts the potential of a compound to cause DNA mutations.
-
Carcinogenicity: Assesses the likelihood of a compound causing cancer.
-
Hepatotoxicity (Liver Toxicity): A common reason for drug withdrawal.
-
Cardiotoxicity (hERG Inhibition): Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.
-
Acute Oral Toxicity (LD50): Predicts the lethal dose in 50% of a test population.
Experimental Protocol: Using ProTox-II for Toxicity Prediction
ProTox-II is a web server for the prediction of various toxicity endpoints for small molecules, leveraging a combination of molecular similarity, pharmacophores, and machine learning models.
-
Go to the ProTox-II Website: The tool is freely available at [Link].
-
Enter the Molecule: Input the SMILES string CCCN1CCCC1C(C)O or draw the structure using the provided editor.
-
Initiate Prediction: Start the toxicity prediction calculation.
-
Review the Toxicity Profile: ProTox-II provides a comprehensive output, including predicted toxicity classes, LD50 values, and a visual "Toxicity Radar" chart.
Potential Biological Target Prediction
While the primary biological target of a novel compound may be unknown, in silico methods can predict potential protein targets based on the principle of chemical similarity. This can provide valuable insights into the molecule's potential therapeutic applications and off-target effects.
Experimental Protocol: Using SwissTargetPrediction
SwissTargetPrediction is a web server that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.
-
Access the SwissTargetPrediction Server: The web tool can be found at [Link].
-
Input the Compound: Provide the SMILES string CCCN1CCCC1C(C)O.
-
Select the Organism: Choose the target organism (e.g., Homo sapiens).
-
Run the Prediction: Initiate the target prediction process.
-
Analyze Predicted Targets: The output will be a list of potential protein targets, ranked by probability. This can help in formulating hypotheses about the molecule's mechanism of action.
Data Synthesis and Visualization
A crucial step in the in silico workflow is the integration and interpretation of data from various predictive tools. Summarizing the results in a clear and concise format is essential for decision-making.
Predicted Properties of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol (Illustrative Data)
| Parameter | Predicted Value | Interpretation | Tool Used |
| Molecular Weight | 172.28 g/mol | Within the range for good oral bioavailability. | SwissADME |
| LogP | 0.85 | Indicates moderate lipophilicity. | SwissADME |
| LogS | -1.50 | Predicted to be soluble. | SwissADME |
| HIA | >90% | Likely to be well-absorbed from the intestine. | pkCSM |
| BBB Permeant | Yes | May cross the blood-brain barrier. | pkCSM |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. | pkCSM |
| AMES Mutagenicity | Negative | Unlikely to be mutagenic. | ProTox-II |
| Hepatotoxicity | Inactive | Low risk of liver toxicity. | ProTox-II |
| hERG Inhibition | Negative | Low risk of cardiotoxicity. | pkCSM |
Workflow Visualization
The overall in silico prediction workflow can be visualized as a logical progression from molecular structure to a comprehensive property profile.
Caption: A flowchart illustrating the in silico prediction workflow.
Conclusion and Future Directions
The in silico prediction of molecular properties is an indispensable component of modern drug discovery. By following the workflow outlined in this guide, researchers can efficiently and cost-effectively evaluate the potential of novel compounds like 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol. The integration of data from multiple, validated predictive tools provides a holistic view of a molecule's drug-like properties and potential liabilities.
It is important to acknowledge that in silico predictions are not a substitute for experimental validation. However, they serve as powerful hypothesis-generating tools that can guide experimental design and prioritize the allocation of resources to the most promising candidates. As machine learning algorithms and the quality of training data continue to improve, the accuracy and predictive power of in silico tools are expected to increase, further solidifying their role in accelerating the development of new medicines.
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-
Prediction of Molecular Properties Using Molecular Topographic Map. MDPI. [Link]
- In silico study by using ProTox-II webserver for oral acute toxicity, organ toxicity, immunotoxicity, genetic toxicity endpoints
A Senior Application Scientist's Guide to the Preliminary Bioactivity Screening of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol
Abstract
The discovery of novel therapeutic agents is a cornerstone of modern medicine, a process that begins with the systematic evaluation of new chemical entities. This guide provides a comprehensive, technically-grounded framework for conducting the preliminary bioactivity screening of a novel pyrrolidine derivative, 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous biologically active compounds.[1][2][3] This document outlines a strategic, multi-tiered screening cascade designed to efficiently profile the compound's foundational safety and explore its potential therapeutic activities. We detail industry-standard protocols for cytotoxicity, antimicrobial, antioxidant, and enzyme inhibition assays, emphasizing the scientific rationale behind experimental design and the critical importance of robust controls for data integrity. This whitepaper is intended for researchers, scientists, and drug development professionals, offering field-proven insights to guide the initial stages of the drug discovery process.
Introduction: The Rationale for Screening
The compound 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol is a synthetic molecule featuring a pyrrolidine ring, a structural motif present in natural amino acids like proline and a vast number of alkaloids with significant pharmacological properties.[1][3] Pyrrolidine alkaloids and their derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and neuropharmacological effects.[1][4][5] The presence of the flexible aminopropyl side chain and a hydroxyl group suggests potential for multiple modes of interaction with biological targets, such as hydrogen bonding and ionic interactions.
The goal of a preliminary bioactivity screen is not to definitively elucidate a mechanism of action, but rather to efficiently and cost-effectively identify any significant "hits" or biological activities that warrant further, more focused investigation.[6][7] This process acts as a critical filter in the drug discovery pipeline, eliminating inactive compounds and prioritizing those with promising therapeutic potential.[8] Our approach is therefore structured as a screening cascade, a sequential workflow that begins with broad, fundamental assessments before proceeding to more specific functional assays.
The Screening Cascade: A Strategic Workflow
A logical, tiered approach is essential for conserving resources and generating clear, actionable data. Our proposed cascade ensures that foundational questions of safety and viability are answered before committing to more complex and targeted assays. This strategy minimizes the risk of generating misleading data due to unforeseen compound toxicity.
Detailed Experimental Protocol: MTT Assay
-
Cell Culture: Seed a suitable human cell line (e.g., HeLa or HEK293) into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. [9]2. Compound Preparation: Prepare a 10 mM stock solution of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol in sterile DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity. [9]3. Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a "vehicle control" (medium with 0.5% DMSO) and a "positive control" (a known cytotoxic agent like Doxorubicin). [9]Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well (final concentration 0.5 mg/mL). [10]Incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formed formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. [11]6. Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [12]Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
Data Interpretation & Expected Outcome
The resulting IC₅₀ value provides a quantitative measure of the compound's cytotoxicity. This data is crucial for designing subsequent experiments.
| Parameter | Hypothetical Value | Interpretation |
| IC₅₀ | > 100 µM | Compound is considered non-toxic at the tested concentrations. A wide therapeutic window is likely. |
| IC₅₀ | 10 - 100 µM | Moderate toxicity. Subsequent assays should use concentrations well below this range. |
| IC₅₀ | < 10 µM | Significant cytotoxicity. The compound may only be suitable for applications like oncology or requires structural modification to reduce toxicity. |
Phase 2: Broad-Spectrum Bioactivity Profiling
With a baseline understanding of the compound's cytotoxicity, we can proceed to screen for specific biological activities. The choice of initial assays is guided by the structural features of the pyrrolidine alkaloid class. [1]We propose a parallel screening approach covering antimicrobial, antioxidant, and enzyme inhibitory potential.
Antimicrobial Susceptibility Testing
Scientific Rationale: The presence of the basic nitrogen atom in the pyrrolidine ring and the primary amine in the side chain are common features in compounds with antimicrobial properties. These groups can interact with microbial cell membranes or essential enzymes. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth. [13][14] Detailed Protocol: Broth Microdilution
-
Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable sterile broth (e.g., Mueller-Hinton Broth) to achieve a range of concentrations (e.g., 512 µg/mL down to 1 µg/mL). [13]2. Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. [15]3. Incubation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria). Seal the plate and incubate at 37°C for 18-24 hours. [16]4. Analysis: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed. A redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid visualization; viable bacteria will reduce the colorless TTC to a red formazan. [17]
Antioxidant Capacity Assay
Scientific Rationale: Compounds capable of donating a hydrogen atom or an electron can act as antioxidants by neutralizing free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate this capacity. [18]The stable DPPH radical has a deep violet color, which is reduced to a pale yellow hydrazine upon reaction with an antioxidant. Detailed Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a ~100 µM solution of DPPH in methanol. Adjust the concentration to yield an absorbance of ~1.0 at 517 nm. [19]2. Assay: In a 96-well plate, add 20 µL of various concentrations of the test compound (dissolved in methanol) to the wells. [18]3. Reaction: Add 180 µL of the DPPH working solution to each well, mix, and incubate in the dark at room temperature for 30 minutes. [18]4. Measurement: Measure the absorbance at 517 nm. Use a known antioxidant like ascorbic acid or Trolox as a positive control. [20]5. Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.
Enzyme Inhibition Assay: Acetylcholinesterase (AChE)
Scientific Rationale: The pyrrolidine scaffold is present in compounds known to interact with the nervous system. [1]Acetylcholinesterase (AChE) is a critical enzyme that terminates neurotransmission at cholinergic synapses by hydrolyzing acetylcholine. [21]Its inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. Ellman's method is a classic colorimetric assay to measure AChE activity. [22][23] Detailed Protocol: Ellman's Method for AChE Inhibition
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. [21]Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm. [21][22]2. Assay Setup (96-well plate):
-
Reaction Initiation: Add 25 µL of the ATCh substrate solution to initiate the reaction. [21]4. Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader. [21]5. Analysis: The rate of the reaction (change in absorbance over time) is proportional to AChE activity. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of a vehicle control. The IC₅₀ value can be determined by plotting inhibition against compound concentration.
Data Synthesis and Future Directions
The culmination of this preliminary screening cascade is a concise bioactivity profile for 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol.
Hypothetical Results Summary:
| Assay | Endpoint | Hypothetical Result | Implication |
| Cytotoxicity (MTT) | IC₅₀ | 85 µM | Low toxicity, providing a good therapeutic window for further testing. |
| Antimicrobial (MIC) | MIC vs. S. aureus | 32 µg/mL | Moderate antibacterial activity detected. Warrants further investigation against a broader panel of pathogens. |
| Antimicrobial (MIC) | MIC vs. E. coli | > 512 µg/mL | No significant activity against Gram-negative bacteria. Suggests a target specific to Gram-positive bacteria. |
| Antioxidant (DPPH) | EC₅₀ | 250 µM | Weak antioxidant activity. Likely not a primary mechanism of action. |
| Enzyme Inhibition (AChE) | IC₅₀ | 15 µM | Promising inhibitory activity. Suggests potential for neuropharmacological applications. |
Based on these hypothetical results, the compound shows promise as both an antibacterial agent against Gram-positive bacteria and as an acetylcholinesterase inhibitor. The next logical steps in the drug discovery process would be:
-
Hit Confirmation: Resynthesize or re-purify the compound to confirm that the observed activity is not due to an impurity.
-
Dose-Response Studies: Perform more detailed concentration-response curves to accurately determine potency (IC₅₀/EC₅₀/MIC).
-
Secondary Screening: For the AChE hit, test against related enzymes (e.g., butyrylcholinesterase) to assess selectivity. For the antimicrobial hit, test against a wider panel of resistant and sensitive bacterial strains.
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogs of the lead compound to understand which structural features are critical for activity and to optimize potency and other properties.
This systematic approach ensures that research efforts are focused on the most promising avenues, maximizing the potential for discovering a novel therapeutic agent.
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Journal of Reports in Pharmaceutical Sciences. (2022). A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants. Retrieved from [Link]
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MDPI. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Retrieved from [Link]
-
PubMed. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Retrieved from [Link]
-
MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]
-
PubMed. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. Retrieved from [Link]
-
ResearchGate. (2020). Preliminary Bioactivity Screening of Crude Extracts of Six Wild Macrofungi From Pine Forests in Benguet and Mt. Province, Philippines. Retrieved from [Link]
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PMC. (2009). Development of a Novel Virtual Screening Cascade Protocol to Identify Potential Trypanothione Reductase Inhibitors. Retrieved from [Link]
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De La Salle University. (n.d.). Preliminary Bioactivity Screening of Crude Extracts of Six Wild Macrofungi From Pine Forests in Benguet and Mt. Province, Philippines. Retrieved from [Link]
-
PubMed. (n.d.). Current approaches to the interpretation of bioactivity data from a neural network formation assay to inform developmental neurotoxicity potential of chemical exposure. Retrieved from [Link]
-
Hilaris Publishing. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Retrieved from [Link]
-
PMC. (2017). Screening and identification of novel biologically active natural compounds. Retrieved from [Link]
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PMC. (n.d.). Reporting biological assay screening results for maximum impact. Retrieved from [Link]
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ResearchGate. (2022). A novel cascade approach to extract bioactive compounds from officinal herbs. Retrieved from [Link]
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PubChem. (n.d.). 1-Pyrrolidineethanol. Retrieved from [Link]
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PubChem. (n.d.). 1-(3-Aminopyrrolidin-1-yl)ethan-1-one. Retrieved from [Link]
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UC Santa Cruz. (2022). Integrated platform promises to accelerate drug discovery process. Retrieved from [Link]
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LookChem. (n.d.). Cas 7663-77-6, 1-(3-AMINOPROPYL)-2-PYRROLIDINONE. Retrieved from [Link]
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Advanced Architectures: A Technical Guide to Pyrrolidine Derivative Synthesis and Characterization
Executive Summary
The pyrrolidine scaffold—a saturated five-membered nitrogen heterocycle—is a cornerstone of modern medicinal chemistry, appearing in over 60 FDA-approved therapeutics including ACE inhibitors (Lisinopril), DPP-IV inhibitors (Saxagliptin), and HCV NS5A inhibitors (Velpatasvir). Its unique conformational puckering capabilities allow it to orient pharmacophores with high spatial precision, while its secondary amine functionality serves as a versatile hydrogen bond donor/acceptor or a handle for further diversification.
This technical guide moves beyond basic textbook definitions to provide researchers with a rigorous, self-validating framework for synthesizing and characterizing complex pyrrolidine architectures. We focus on stereoselective methodologies and definitive structural elucidation.
Part 1: Strategic Synthesis Framework
Selecting the optimal synthetic route requires analyzing the target substitution pattern and available starting materials. We categorize methodologies into three primary logic streams:
Convergent Assembly (1,3-Dipolar Cycloaddition)
-
Best for: Highly substituted pyrrolidines (up to 4 stereocenters) and spiro-fused systems.
-
Mechanism: Reaction of an azomethine ylide (1,3-dipole) with an electron-deficient alkene (dipolarophile).[1]
-
Key Advantage: Rapid generation of molecular complexity and high stereocontrol via chiral catalysts (Ag, Cu).
Intramolecular Cyclization (Hydroamination/Carboamination)
-
Best for: Fused bicyclic systems and accessing the pyrrolidine core from acyclic amine precursors.[2]
-
Mechanism: Metal-catalyzed or acid-mediated activation of alkenes followed by nucleophilic attack of a tethered amine.
-
Key Advantage: Atom economy and access to difficult-to-reach substitution patterns on the ring backbone.
Reductive Functionalization
-
Best for: Chiral pyrrolidines derived from abundant aromatic precursors (pyrroles).
-
Mechanism: Heterogeneous hydrogenation (e.g., Pd/C, Rh/Al2O3) under acidic conditions.
-
Key Advantage: Scalability for industrial production.
Visualization: Synthesis Decision Logic
Figure 1: Strategic decision tree for selecting the optimal pyrrolidine synthesis pathway based on structural complexity.
Part 2: Advanced Synthetic Protocols
The following protocols represent field-proven methodologies optimized for stereochemical integrity and yield.
Protocol A: Ag(I)-Catalyzed 1,3-Dipolar Cycloaddition
This method utilizes N-metallated azomethine ylides generated in situ from imino esters. It is the gold standard for creating enantiopure pyrrolidines with quaternary centers.
Reaction Scheme: Imino Ester + Dipolarophile (Alkene) + AgOAc/Ligand → Polysubstituted Pyrrolidine
Step-by-Step Methodology:
-
Catalyst Formation: In a flame-dried Schlenk tube, dissolve AgOAc (5 mol%) and a chiral phosphoramidite ligand (5.5 mol%) in anhydrous Toluene (0.1 M). Stir at room temperature for 30 minutes to form the active chiral complex.
-
Ylide Generation: Add the α-imino ester (1.0 equiv) and triethylamine (1.2 equiv). The base deprotonates the α-carbon, promoting coordination to Ag(I) to form the dipic 1,3-dipole.
-
Cycloaddition: Cool the mixture to -20°C to enhance diastereoselectivity. Add the dipolarophile (e.g., maleimide or acrylate, 1.1 equiv) dropwise.
-
Reaction Monitoring: Stir for 12–24 hours. Monitor via TLC (stain with Ninhydrin) or 1H NMR (disappearance of imine proton).
-
Workup: Filter through a celite pad to remove silver salts. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexane/EtOAc).
Critical Parameters:
-
Temperature: Lower temperatures (-20°C to 0°C) favor the endo-cycloadduct due to secondary orbital interactions.
-
Ligand Choice: Fesulphos or Phosphoramidite ligands are essential for inducing high enantioselectivity (up to 98% ee).
Protocol B: Cu(II)-Promoted Intramolecular Carboamination
This protocol is ideal for synthesizing fused pyrrolidine systems (e.g., pyrrolizidines) from alkenyl amines.
Step-by-Step Methodology:
-
Substrate Prep: Dissolve the γ-alkenyl sulfonamide (1.0 equiv) in dry Toluene.
-
Reagent Addition: Add Cu(EH)2 (Copper(II) 2-ethylhexanoate, 2.0 equiv) as the oxidant and promoter.
-
Thermal Activation: Heat the reaction mixture to 110°C under an argon atmosphere.
-
Mechanism: The reaction proceeds via a radical pathway where the amidyl radical cyclizes onto the alkene, followed by Cu(II) trapping and oxidation.
-
Purification: Quench with aqueous NH4Cl/NH3 (to sequester Cu). Extract with EtOAc.
Part 3: Characterization Matrix
Validating the stereochemistry of pyrrolidine derivatives is the most challenging aspect of their synthesis. A multi-modal approach is required.
Stereochemical Determination Workflow
The relative configuration (cis/trans) of substituents on the pyrrolidine ring is determined using Nuclear Overhauser Effect (NOE) spectroscopy and coupling constant analysis.
Key Diagnostic Signals:
-
NOESY/ROESY: Strong cross-peaks between protons on the same face of the ring (cis).
-
Coupling Constants (
):-
Cis-2,3-disubstitution: Typically
Hz. -
Trans-2,3-disubstitution: Typically
Hz (due to the Karplus relationship and ring puckering).
-
Visualization: Characterization Logic
Figure 2: Logic flow for the stereochemical assignment of substituted pyrrolidines.
Data Summary Table: Typical Chemical Shifts
| Position | Nuclei | Typical Shift ( | Multiplicity | Notes |
| N-CH ( | 2.8 – 3.5 | Multiplet | Deshielded by Nitrogen. | |
| N-CH ( | 45 – 55 | - | Diagnostic for ring closure. | |
| Ring CH | 1.5 – 2.0 | Multiplet | Often overlaps; use HSQC. | |
| N-H | 1.8 – 2.5 | Broad Singlet | Exchangeable with D |
Part 4: Therapeutic Application & SAR
The pyrrolidine ring is not merely a linker; it is an active contributor to the pharmacophore.
-
Conformational Restriction: The ring locks the N-C-C-O dihedral angle (in proline derivatives), mimicking the bioactive conformation of peptides. This is crucial in ACE inhibitors like Captopril and Lisinopril , where the pyrrolidine ring orients the carboxylate to bind zinc in the enzyme's active site.
-
Metabolic Stability: Unlike acyclic amines, the pyrrolidine ring is less susceptible to rapid oxidative deamination, prolonging the half-life of drugs like Nicotine and Anisomycin .
-
Solubility Enhancement: The basic nitrogen (pKa ~11.3 for pyrrolidine) ensures protonation at physiological pH, improving aqueous solubility for oral bioavailability.
Case Study: HCV NS5A Inhibitors
In drugs like Velpatasvir , the pyrrolidine moiety is part of a fused system that spans the NS5A dimer interface. The chirality of the pyrrolidine ring (typically L-proline derived) is essential for fitting into the narrow binding groove of the viral protein.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Int. J. Mol. Sci. 2024.[3][4][5] Link
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction. Organic Letters. 2023.[6] Link
-
Mechanistic Studies on the Synthesis of Pyrrolidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. 2022.[3][6][7] Link
-
Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination. J. Org.[8] Chem. 2010. Link
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. 2023.[6] Link
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Methodological & Application
Application Notes and Protocols for the Versatile Chiral Synthon: 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific molecule, 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol, is a novel structure with limited specific data in the public domain. This guide is built upon expert analysis of its structural motifs and draws parallels from well-documented, analogous compounds. The protocols provided are representative and should be optimized for specific applications.
Introduction: Unveiling a Privileged Scaffold for Asymmetric Synthesis
The chiral pyrrolidine framework is a cornerstone of modern organic chemistry, celebrated for its prevalence in natural products, pharmaceuticals, and its remarkable efficacy as a scaffold for catalysts and chiral auxiliaries.[1] The title compound, 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol, presents a compelling combination of structural features poised for significant utility in asymmetric synthesis.
This molecule integrates several key functionalities onto a rigid chiral backbone:
-
A Chiral Pyrrolidine Core: Provides a conformationally restricted environment, essential for inducing stereoselectivity.
-
A Secondary Amino Alcohol Moiety at C2: A classic bidentate (N,O) chelating unit, ideal for coordinating with metal centers to form potent chiral catalysts.[2][3]
-
An N-Aminopropyl Side Chain: Introduces a primary amine, offering an additional coordination site for creating tridentate ligands or a handle for further functionalization and immobilization.
This unique convergence of functionalities suggests its potential application in two major areas of asymmetric synthesis: as a powerful organocatalyst and as a versatile chiral ligand for transition metal catalysis. This document provides an in-depth guide to these potential applications, complete with detailed experimental protocols derived from closely related systems.
Application I: Organocatalysis via Enamine Activation
The secondary amine of the pyrrolidine ring is a hallmark of a successful class of organocatalysts that operate through enamine catalysis.[4] Proline and its derivatives, particularly prolinol, are exemplary in catalyzing asymmetric aldol reactions, Michael additions, and Mannich reactions.[5][6] The title compound, bearing a structural resemblance to prolinol derivatives, is anticipated to be an effective catalyst for such transformations.
Mechanism of Action: The Enamine Catalytic Cycle
The catalytic cycle begins with the condensation of the pyrrolidine's secondary amine with a carbonyl compound (e.g., a ketone) to form a chiral enamine intermediate. This enamine, being more nucleophilic than the corresponding enol or enolate, then attacks an electrophile (e.g., an aldehyde). The chirality of the pyrrolidine scaffold directs this attack to one face of the electrophile, thereby controlling the stereochemical outcome. Finally, hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.[4]
Caption: Enamine catalytic cycle for a pyrrolidine-catalyzed aldol reaction.
Protocol 1: Asymmetric Direct Aldol Reaction
This protocol describes a general procedure for the direct aldol reaction between a ketone and an aromatic aldehyde, organocatalyzed by a pyrrolidine derivative.
Materials:
-
1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol (or analogous pyrrolidine catalyst)
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., DMSO, DMF, or neat)
-
Acidic workup solution (e.g., 1 M HCl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
To a clean, dry vial, add the aromatic aldehyde (0.5 mmol, 1.0 equiv).
-
Add the ketone (2.0 mmol, 4.0 equiv).
-
Add the pyrrolidine catalyst (0.05 mmol, 10 mol%).
-
If using a solvent, add 1.0 mL of anhydrous DMSO.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-48 hours), quench the reaction by adding 5 mL of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral aldol adduct.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Performance of Analogous Catalysts
| Catalyst Type | Aldehyde | Ketone | Solvent | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| Proline-based dipeptide | 4-NO₂C₆H₄CHO | Cyclohexanone | Brine | 95 | >19:1 | >99 |
| Prolinamide | 4-NO₂C₆H₄CHO | Acetone | Neat | 99 | - | 75 |
| Diarylprolinol Ether | 4-NO₂C₆H₄CHO | Cyclohexanone | Toluene | 98 | 95:5 | 99 |
Data compiled from analogous systems reported in the literature.[7][8]
Application II: Chiral Ligand for Asymmetric Metal Catalysis
The β-amino alcohol functionality is a privileged motif for creating effective chiral ligands for a wide range of metal-catalyzed asymmetric reactions.[9][10][11] The N,O-bidentate nature allows for the formation of stable, rigid chelate rings with metal centers (e.g., Zn, Ru, Cr, Cu), creating a well-defined chiral environment around the active site.[2][12] The additional primary amine on the N-substituent of the title compound could act as a third coordination site, potentially enhancing catalytic activity and selectivity.
A classic benchmark reaction for evaluating such ligands is the enantioselective addition of diethylzinc to aldehydes to produce chiral secondary alcohols.[13][14]
Caption: General workflow for screening chiral ligands in asymmetric synthesis.
Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol outlines a general procedure for the addition of diethylzinc to benzaldehyde, a reaction highly sensitive to the chiral ligand employed.
Materials:
-
1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol (Chiral Ligand)
-
Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous solvent (e.g., Toluene or Hexane)
-
Quenching solution (e.g., saturated aq. NH₄Cl)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral ligand (0.1 mmol, 10 mol%) to a flame-dried Schlenk flask.
-
Dissolve the ligand in 2 mL of anhydrous toluene.
-
Cool the solution to 0 °C and add diethylzinc solution (2.2 mmol, 2.2 equiv) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for complex formation.
-
Add benzaldehyde (1.0 mmol, 1.0 equiv) dropwise to the catalyst solution at 0 °C.
-
Allow the reaction to stir at 0 °C for the specified time (e.g., 24 hours), monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of 5 mL of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess (chiral HPLC) of the resulting (S)-1-phenyl-1-propanol.
Performance of Analogous Pyrrolidine-Based Amino Alcohol Ligands
| Ligand | Yield (%) | ee (%) |
| (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | 99 | 97 |
| (1R,2S)-(-)-N-Pyrrolidinylnorephedrine | 98 | 95 |
| (2R,5R)-bis(methoxymethyl)pyrrolidine derivative | 85-95 | 70-96 |
Data from the enantioselective ethylation of benzaldehyde using analogous ligands.[2][13]
Application III: Chiral Building Block for Complex Molecule Synthesis
Beyond catalysis, highly functionalized chiral pyrrolidines are invaluable building blocks for the synthesis of complex molecular architectures, particularly in drug discovery.[15] The title compound offers multiple points for diversification. The primary amine can be readily acylated, alkylated, or used in reductive amination, while the secondary alcohol can be etherified, esterified, or oxidized. This allows for its incorporation into larger scaffolds, such as peptide mimics, alkaloids, or other pharmacologically relevant structures.
Caption: Synthetic utility as a chiral building block.
References
-
Mondal, S., et al. (2023). Concept-Driven Chemoselective O/N-Derivatization of Prolinol: A Bee-Line Approach to Access Organocatalysts. ACS Omega. [Link]
-
Gualandi, A., et al. (2015). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Symmetry. [Link]
-
Company, R. S. C. (2011). Diarylprolinol Derivatives in Organocatalysis From Another Point of View: Structural Aspects. Catalysis Science & Technology. [Link]
-
Hu, H., & Wang, Z. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society. [Link]
-
MDPI. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Chemistry Proceedings. [Link]
-
ResearchGate. (n.d.). Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis. [Link]
-
Company, R. S. C. (1998). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Ethesis. (2025). Development of Prolinol-derived Organocatalysts and Their Application to Organocatalytic Michael Addition Reactions. [Link]
-
MDPI. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules. [Link]
-
PolyU Electronic Theses. (1998). New enantioselective catalysts based on chiral amino alcohols. [Link]
-
Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. [Link]
-
Wikipedia. (n.d.). Proline organocatalysis. [Link]
-
American Chemical Society. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters. [Link]
-
RSC Publishing. (n.d.). Highly efficient organocatalysts for the asymmetric aldol reaction. [Link]
-
MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]
-
Ventura, D., et al. (2012). Synthesis of New Pyrrolidine-Based Organocatalysts Derived from Tartaric and Glyceric Acids and Their Application in Asymmetric Aldol Reactions. European Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). Recent Advances in the Synthesis of Pyrrolidine-Based Organocatalysts and Their Application to Asymmetric Aldol and Michael Reactions. [Link]
-
Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. CRIS - Unibo. [Link]
-
UCHEM. (2025). (S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanol (CAS 1803485-14-4): A Chiral Pyrrolidine Alcohol for Pharmaceutical and Asymmetric Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. [Link]
-
Tetrahedron. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed. [Link]
-
ACS Publications. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chemical Reviews. [Link]
-
Nagib, D. A., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC - NIH. [Link]
-
ChemRxiv. (n.d.). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. [Link]
-
White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. [Link]
-
ResearchGate. (n.d.). Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. [Link]
-
PubChem. (n.d.). 1-Arylmethylpyrrolidin-2-yl ethanol amine. [Link]
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Strategic Utilization of Pyrrolidine Alkaloids in Drug Discovery
[1]
Introduction: The "Proline Advantage" in Medicinal Chemistry
Pyrrolidine alkaloids represent a cornerstone scaffold in modern medicinal chemistry, bridging the gap between natural product complexity and synthetic tractability. Unlike flat aromatic heterocycles (e.g., pyridine, furan), the pyrrolidine ring offers significant Fsp3 character (fraction of sp3-hybridized carbons). This saturation provides two critical advantages in drug development:
-
Vectorial Control: The 3D geometry allows precise positioning of pharmacophores, critical for engaging chiral pockets in enzymes and receptors.
-
Physicochemical Optimization: Pyrrolidines generally exhibit higher aqueous solubility and lower lipophilicity (LogP) than their six-membered or aromatic counterparts, improving oral bioavailability.
This guide details the application of pyrrolidine alkaloids in two high-value contexts: Glycosidase Inhibition (Metabolic/Viral diseases) and Peptidomimetics (Protease Inhibition).
Module 1: Glycosidase Inhibition (Iminosugars)[2]
Polyhydroxylated pyrrolidines (iminosugars) such as 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) and Radicamines act as potent inhibitors of glycosidases. They function by mimicking the oxocarbenium ion transition state of glycosidic bond hydrolysis.
Mechanism of Action
The protonated nitrogen of the pyrrolidine ring at physiological pH mimics the positive charge of the transition state, acting as a competitive inhibitor. This is critical for therapeutic targets in Type 2 Diabetes (
Visualization: Competitive Inhibition Pathway
The following diagram illustrates the kinetic competition between the natural substrate and the pyrrolidine inhibitor.
Caption: Kinetic pathway showing pyrrolidine alkaloids sequestering free enzyme, preventing formation of the catalytic ES complex.
Protocol 1: Kinetic Evaluation of -Glucosidase Inhibition
Objective: Determine the IC50 and Mode of Inhibition (Ki) for a novel pyrrolidine alkaloid analog.
Reagents & Buffer Preparation[1][2][3]
-
Assay Buffer: 0.1 M Phosphate Buffer (pH 6.8). Note: pH is critical; acidic pH mimics lysosomal conditions, neutral pH mimics intestinal conditions.
-
Enzyme:
-Glucosidase (from S. cerevisiae or Rat Intestinal Acetone Powder).[4] Stock: 1.0 U/mL in buffer. -
Substrate: p-Nitrophenyl
-D-glucopyranoside (pNPG).[4] Stock: 10 mM. -
Stop Solution: 0.2 M
(Sodium Carbonate). -
Control: Acarbose (Positive control).
Experimental Workflow
-
Plate Setup: Use a clear 96-well microplate.
-
Incubation:
-
Add 20 µL of Test Compound (various concentrations in DMSO; final DMSO <1%).
-
Add 100 µL of Enzyme Solution.
-
Pre-incubate at 37°C for 15 minutes to allow conformational equilibrium.
-
-
Reaction Initiation:
-
Add 20 µL of pNPG Substrate.[2]
-
Incubate at 37°C for 20 minutes.
-
-
Termination:
-
Add 50 µL of Stop Solution (
). This shifts pH to ~10, stopping the enzyme and ionizing p-nitrophenol (yellow color).
-
-
Detection:
Data Analysis & Validation
Calculate % Inhibition using the formula:
Typical Results Table (Reference Data):
| Compound | IC50 ( | Mechanism | Reference |
| Acarbose | 120 | Competitive | Standard Control |
| Radicamine A | 6.5 | Competitive | [1] |
| DAB (1,4-dideoxy-1,4-imino-D-arabinitol) | 0.8 | Competitive | [2] |
Troubleshooting Tip: If the IC50 curve is flat, check the enzyme stability. S. cerevisiae glucosidase is unstable after multiple freeze-thaw cycles. Aliquot single-use stocks.
Module 2: Peptidomimetics in Drug Design[7]
Pyrrolidine is the only coding amino acid (Proline) with a secondary amine, forcing the backbone dihedral angle (
Key Applications:
-
ACE Inhibitors: Captopril (Pyrrolidine ring binds the Zinc pocket).
-
HCV NS3/4A Protease Inhibitors: The pyrrolidine scaffold positions the electrophilic "warhead" to attack the serine protease.
Visualization: Peptidomimetic Library Synthesis
The following workflow describes the Solid Phase Peptide Synthesis (SPPS) strategy for incorporating hindered pyrrolidine analogs.
Caption: SPPS workflow highlighting the critical coupling of hindered pyrrolidine scaffolds.
Protocol 2: Coupling Hindered Pyrrolidine Scaffolds (SPPS)
Context: Coupling a secondary amine (like a pyrrolidine analog) to a growing peptide chain is difficult due to steric hindrance. Standard HBTU/HOBt protocols often fail, leading to deletion sequences.
Reagents
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
-
Monitoring Reagent: Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in Acetaldehyde/DMF.
Step-by-Step Methodology
-
Resin Preparation: Swell Fmoc-deprotected resin in DMF for 20 mins.
-
Activation (The "Pre-activation" Step):
-
Dissolve the Fmoc-Pyrrolidine analog (3.0 eq) and HATU (2.9 eq) in minimum DMF.
-
Add HOAt (3.0 eq). HOAt is crucial for reducing racemization in pyrrolidines.
-
Add DIPEA (6.0 eq).
-
Allow to activate for exactly 2 minutes . Do not over-incubate; HATU guanidinylates the amine if left too long.
-
-
Coupling:
-
Add activated mixture to resin.
-
Microwave assistance: 75°C for 5 minutes (or 2 hours at RT).
-
-
Validation (Chloranil Test):
-
Note: The standard Kaiser (Ninhydrin) test does not detect secondary amines (pyrrolidines).
-
Take a few resin beads. Add 2 drops of 2% Acetaldehyde in DMF and 2 drops of 2% Chloranil in DMF.
-
Result: Blue beads = Free secondary amine (Coupling failed). Colorless/Yellow beads = Coupled.
-
References
-
Shibano, M., et al. (2001).[5] Two New Pyrrolidine Alkaloids, Radicamines A and B, as Inhibitors of
-Glucosidase from Lobelia chinensis.[5] Chemical and Pharmaceutical Bulletin.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Asano, N. (2003). Glycosidase inhibitors: update and perspectives on practical use. Glycobiology.
-
FDA Drug Database. (2024). Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book). U.S. Food and Drug Administration.
-
BenchChem. (2025).[2] Application Notes and Protocols for
-Glucosidase Inhibition Assay. -
World Health Organization. (2023). Guidelines on the pharmacological treatment of hypertension.
"developing assays for 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol activity"
Application Note: Strategic Assay Development for the Novel Pyrrolidine Scaffold: 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol [1]
Executive Summary
The compound 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol (herein referred to as P-AE-3AP ) represents a distinct chemical scaffold characterized by a pyrrolidine core, a flexible primary amine side chain (3-aminopropyl), and a secondary alcohol moiety.[1] This structural motif shares pharmacophoric features with ligands for Class A GPCRs (e.g., Histamine H3/H4, Dopamine D2/D3) and Cys-loop receptors (e.g., nAChRs).[1]
Developing robust assays for P-AE-3AP requires a biphasic approach: first, establishing physicochemical stability and specific binding properties; second, quantifying functional potency (agonism vs. antagonism).[1] This guide outlines the critical path for validating P-AE-3AP activity, moving from solution chemistry to high-content cellular profiling.[1]
Pre-Assay Physicochemical Profiling
Before biological interrogation, the compound's behavior in solution must be defined to prevent false negatives/positives.[1]
Structural Considerations & Solubility
-
Basicity: P-AE-3AP contains a primary amine (propyl chain) and a tertiary amine (pyrrolidine ring).[1] Predicted pKa values are ~10.5 (primary) and ~8.5 (tertiary).[1]
-
Chirality: The molecule possesses two stereocenters (C2 on pyrrolidine, C1 on the ethyl group).[1]
-
Requirement: Assays must distinguish between the racemic mixture and enantiopure forms, as biological activity is likely stereoselective.[1]
-
Solution Preparation Protocol
-
Stock Solution: Dissolve P-AE-3AP to 10 mM in 100% DMSO.
-
Note: Although water-soluble, DMSO stocks ensure long-term stability and sterility.[1]
-
-
Working Buffer (Assay Buffer):
-
Base: HBSS or PBS, pH 7.4.
-
Additives: 0.1% BSA (bovine serum albumin) or 0.01% Tween-20 is mandatory to prevent the cationic amine from adsorbing to the microplate walls.[1]
-
Strategic Assay Workflow
The following diagram illustrates the logical flow for characterizing P-AE-3AP, ensuring resource efficiency and data integrity.
Caption: Workflow for de novo characterization of P-AE-3AP activity, prioritizing target validation before functional profiling.
Detailed Experimental Protocols
Protocol A: Primary Binding Assay (Competition Mode)
Objective: Determine if P-AE-3AP binds to the predicted target (e.g., Histamine H3 Receptor) by displacing a known radioligand.[1]
Materials:
-
Membranes: CHO cell membranes overexpressing human Histamine H3 receptor.[1]
-
Radioligand: [³H]-N-alpha-methylhistamine (NAMH) (~2 nM final conc).[1]
-
Reference Ligand: Thioperamide (10 µM) for defining Non-Specific Binding (NSB).[1]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.
Step-by-Step Methodology:
-
Plate Preparation: Use 96-well GF/B filter plates pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour. PEI is critical to reduce binding of the cationic P-AE-3AP to the filters.[1]
-
Incubation Setup:
-
Equilibration: Incubate for 60 minutes at 25°C with gentle shaking.
-
Termination: Rapid vacuum filtration using a cell harvester. Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl).
-
Detection: Add 50 µL Scintillation cocktail, seal, and count on a MicroBeta counter.
Data Analysis:
Calculate % Inhibition =
Protocol B: Functional Activity Assay (Calcium Flux)
Objective: If binding is confirmed, determine if P-AE-3AP acts as an agonist or antagonist.[1] Target System: Gq-coupled GPCR or Ion Channel (e.g., nAChR).[1]
Materials:
-
Cells: HEK293 stably expressing the target receptor.[1]
-
Dye: Fluo-4 AM (Calcium indicator).[1]
-
Instrument: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.[1]
Step-by-Step Methodology:
-
Cell Plating: Seed 50,000 cells/well in black-wall, clear-bottom 96-well poly-D-lysine coated plates. Incubate overnight.
-
Dye Loading:
-
Compound Addition (Agonist Mode):
-
Place plate in FLIPR.
-
Inject 25 µL of 5x concentrated P-AE-3AP.[1]
-
Monitor fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.
-
-
Compound Addition (Antagonist Mode):
Interpretation:
-
Agonist: Immediate, transient increase in fluorescence.[1]
-
Antagonist: Reduction in fluorescence peak induced by the standard agonist.[1]
Data Presentation & Analysis Standards
Quantitative rigor is essential. All assay data for P-AE-3AP should be summarized in the following format:
| Parameter | Definition | Acceptance Criteria (Validation) |
| Z-Factor | Assay robustness metric ($1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n |
| Signal-to-Background (S/B) | Ratio of max signal to baseline | > 5:1 |
| Hill Slope (nH) | Steepness of the dose-response curve | ~1.0 (Standard binding); >1.0 (Cooperativity) |
| Potency ( | Concentration at 50% effect | Confidence Interval within 0.5 log units |
Troubleshooting Guide
Issue: High Background / Low Z-Factor
-
Cause: P-AE-3AP is a "sticky" amine.[1]
-
Solution: Increase BSA concentration to 0.5% or switch to Casein. Ensure plates are Poly-D-Lysine coated to improve cell retention during wash steps.[1]
Issue: Bell-Shaped Dose Response
-
Cause: Compound solubility limit reached or biphasic mechanism (e.g., desensitization of ion channels).[1]
-
Solution: Verify solubility via nephelometry.[1] For ion channels, reduce pre-incubation time to minimize desensitization.[1]
Issue: Inconsistent Potency between Batches
-
Cause: Variable enantiomeric excess (ee%).[1]
-
Solution: Perform Chiral HPLC to verify the ratio of stereoisomers.[1] Activity may reside solely in the (S,S) or (R,S) isomer.[1]
References
-
Inglese, J., et al. (2007).[1] "High-throughput screening assays for the identification of chemical probes." Nature Chemical Biology, 3(8), 466–479.[1] Link[1]
-
Thomsen, W., et al. (2005).[1] "Functional assays for G protein-coupled receptors." Current Opinion in Biotechnology, 16(6), 655-665.[1] Link
-
Lovenberg, T.W., et al. (1999).[1] "Cloning and Functional Expression of the Human Histamine H3 Receptor." Molecular Pharmacology, 55(6), 1101-1107.[1] Link
-
National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual." Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1] Link
Sources
Application Notes & Protocols: 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol as a Tridentate N,N',O-Ligand for Metal Complexes
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract The pyrrolidine scaffold is a privileged structural motif found in numerous natural products, pharmaceuticals, and advanced materials.[1][2] Its derivatives are of significant interest in coordination chemistry, where they can act as versatile ligands to form metal complexes with unique steric and electronic properties.[3][4] This guide introduces 1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol, a chiral, tridentate ligand featuring an N,N',O donor set. The combination of a secondary pyrrolidine nitrogen, a primary terminal amine, and a hydroxyl group allows for stable chelation with a variety of transition metals. This document provides a comprehensive framework for the proposed synthesis of the ligand, its complexation with metal ions, detailed characterization protocols, and an exploration of its potential applications in catalysis and medicinal chemistry. The methodologies herein are grounded in established chemical principles and serve as a robust starting point for researchers exploring this novel ligand system.
Ligand Design and Synthetic Strategy
The design of 1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol incorporates several key features: a chiral pyrrolidine backbone derived from natural amino acids, a flexible three-carbon spacer, and three distinct donor atoms (secondary amine, primary amine, alcohol). This arrangement is ideal for forming stable 5- and 6-membered chelate rings upon coordination to a metal center.
Synthetic Rationale: The most common and effective methods for synthesizing N-substituted pyrrolidines involve the use of readily available chiral precursors, such as proline or its derivatives.[5] A logical and efficient pathway to the target ligand is a multi-step synthesis starting from a commercially available, enantiopure pyrrolidine derivative. This ensures stereochemical control, which is often crucial for applications in asymmetric catalysis and pharmacology.[5] The proposed synthesis involves N-alkylation of a suitable pyrrolidine precursor with a protected aminopropyl halide, followed by deprotection.
dot
Caption: Proposed workflow for the synthesis of the target ligand.
General Protocol for Metal Complex Synthesis
Coordination Chemistry Principles: The N,N',O donor set of the ligand is expected to act as a tridentate "pincer" or wrapping ligand, coordinating to a single metal center. The choice of metal salt (e.g., chlorides, acetates, nitrates) and solvent is critical for successful complexation. Non-coordinating or weakly coordinating solvents like ethanol, methanol, or acetonitrile are often preferred to avoid competition with the ligand. The reaction is typically driven by the favorable thermodynamics of chelation.
General Experimental Protocol:
-
Ligand Dissolution: Dissolve 1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol (1.0 equiv.) in a suitable solvent (e.g., anhydrous ethanol) in an oven-dried Schlenk flask under an inert atmosphere (e.g., argon).
-
Base Addition (Optional): For deprotonation of the hydroxyl group to form an alcoholate complex, a non-coordinating base like triethylamine (1.0 equiv.) can be added.
-
Metal Salt Addition: In a separate flask, dissolve the chosen metal salt (e.g., CuCl₂, Zn(OAc)₂, NiBr₂) (1.0 equiv.) in the same solvent.
-
Reaction: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
Reaction Monitoring: The reaction can be monitored by observing a color change or by thin-layer chromatography (TLC). The mixture is typically stirred for 2-24 hours.
-
Isolation: The resulting complex may precipitate from the solution. If so, it can be collected by filtration, washed with cold solvent, and dried under vacuum. If the complex is soluble, the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the newly synthesized metal complexes.[4]
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To identify coordination of donor atoms. | Shift of N-H and O-H stretching frequencies. Appearance of new low-frequency bands corresponding to M-N and M-O bonds. |
| UV-Visible Spectroscopy | To study electronic transitions. | For transition metal complexes, observation of d-d transition bands in the visible region and ligand-to-metal charge transfer (LMCT) bands in the UV region.[6] |
| Elemental Analysis (CHN) | To determine the empirical formula. | Experimental percentages of C, H, and N should match the calculated values for the proposed complex stoichiometry.[7] |
| Magnetic Susceptibility | To determine the number of unpaired electrons. | Provides information about the oxidation state and geometry of the metal center (e.g., distinguishing between square planar and tetrahedral Ni(II)).[7] |
| ¹H and ¹³C NMR | To characterize diamagnetic complexes. | Broadening or shifting of ligand proton signals upon coordination. Useful for complexes with metals like Zn(II) or Cd(II).[8] |
| Mass Spectrometry (ESI-MS) | To confirm the molecular weight. | Detection of the molecular ion peak [M]+ or fragments like [M-Cl]+ corresponding to the complex. |
| X-ray Crystallography | To determine the exact 3D structure. | Provides definitive information on bond lengths, bond angles, coordination geometry, and stereochemistry. |
Potential Applications and Research Directions
The structural features of metal complexes derived from 1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol suggest potential utility in several fields of chemical research. The coordination of bioactive organic molecules with metal centers can lead to compounds with enhanced or novel therapeutic properties.[9]
dot
Caption: Logical flow from ligand design to potential applications.
Catalysis
Transition metal complexes are cornerstones of modern catalysis.[10]
-
Cross-Coupling Reactions: Palladium complexes with nitrogen-based ligands are highly effective catalysts for reactions like Suzuki-Miyaura coupling.[10] The electron-donating properties of the alkylamine and pyrrolidine moieties could stabilize a catalytically active metal center.
-
Asymmetric Catalysis: The inherent chirality of the ligand, derived from a natural proline source, makes its complexes attractive candidates for asymmetric synthesis, such as enantioselective reductions or additions.
-
C-H Functionalization: Iron and palladium complexes with redox-active ligands have been used for challenging C-H amination reactions to form valuable heterocyclic products like pyrrolidines.[11][12]
Medicinal & Pharmaceutical Applications
Pyrrolidine-containing compounds form the basis of many FDA-approved drugs.[2] The chelation of such molecules to metal ions is a proven strategy for developing new therapeutic agents.[9]
-
Anticancer Agents: Many metal complexes, particularly those of copper, zinc, and platinum-group metals, exhibit significant cytotoxic activity against cancer cell lines.[2][13] The mechanism often involves interaction with DNA or inhibition of key enzymes.[13] Complexes of this ligand could be screened for antiproliferative effects.
-
Antimicrobial Activity: The antimicrobial activity of a ligand can be significantly enhanced upon coordination to a metal ion.[14] This is often attributed to increased lipophilicity, which facilitates penetration of microbial cell walls. The new complexes could be tested against a panel of pathogenic bacteria and fungi.
Detailed Experimental Protocols
Protocol 5.1: Proposed Synthesis of (S)-1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol
This protocol is a proposed route based on established synthetic methodologies.[15][16]
-
Step A: N-Alkylation: To a solution of (S)-2-acetylpyrrolidine (1.0 equiv.) and K₂CO₃ (2.5 equiv.) in acetonitrile, add N-(3-bromopropyl)phthalimide (1.1 equiv.). Reflux the mixture for 18-24 hours, monitoring by TLC. After completion, cool the reaction, filter the solids, and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield (S)-1-(1-(3-phthalimidopropyl)pyrrolidin-2-yl)ethan-1-one.
-
Step B: Ketone Reduction: Dissolve the product from Step A in methanol and cool to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise. Stir for 2 hours at 0 °C, then allow to warm to room temperature. Quench the reaction carefully with water, and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the alcohol intermediate.
-
Step C: Deprotection (Hydrazinolysis): Dissolve the alcohol intermediate from Step B in ethanol. Add hydrazine monohydrate (4.0 equiv.) and reflux the mixture for 4-6 hours. Cool the reaction to room temperature, which should result in the precipitation of phthalhydrazide. Filter the solid and wash with cold ethanol. Concentrate the filtrate under vacuum to yield the crude final product. Further purification can be achieved by vacuum distillation or chromatography to give the pure ligand, (S)-1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol.
Protocol 5.2: Synthesis of Dichloro-[1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol]copper(II)
-
Preparation: Under an argon atmosphere, dissolve (S)-1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol (100 mg, 1.0 equiv.) in 10 mL of anhydrous ethanol in a 50 mL Schlenk flask.
-
Reaction: To this stirring solution, add a solution of copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 equiv.) in 5 mL of anhydrous ethanol dropwise. A color change (e.g., to blue or green) should be observed immediately.
-
Stirring: Seal the flask and stir the reaction mixture at room temperature for 12 hours. A precipitate may form during this time.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol (2 x 3 mL) and then with diethyl ether (2 x 5 mL).
-
Drying: Dry the resulting solid under high vacuum for 4 hours to remove any residual solvent.
-
Characterization: Characterize the final complex using the methods outlined in Section 3.
References
- National Center for Biotechnology Information (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PubMed Central.
- Basha, N. J., Basavarajaiah, S. M., & Shyamsunder, K. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Diversity.
-
Vega-Pérez, J. M., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Available at: [Link]
-
ResearchGate. (2025). Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (+/-)-laburnamine. Available at: [Link]
- BenchChem. (2025). Application Notes: Synthesis of N-Substituted 2-Pyrrolidinone Derivatives.
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
-
Frontiers Media S.A. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]
- Kemnitz, E., et al. Early transition metal complexes containing aminopyridinato ligands. Polimery.
-
ResearchGate. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Available at: [Link]
- National Center for Biotechnology Information. (n.d.). Exploring the Electronic Influence on Coordination Complexes formed from appended Pyrrolidine Azothioformamide Ligands and Copper(I) salts. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. PubMed Central.
-
ResearchGate. (2025). Synthesis, characterization and biological activity of some transition metal complexes of Pyrrolidine derivatives. Available at: [Link]
-
MDPI. (2025). Pharmaceutical Applications of Metal Complexes and Derived Materials. Available at: [Link]
- BenchChem. (2025). Catalytic Applications of Metal Complexes with Aniline-Derived Ligands: Application Notes and Protocols.
-
Semantic Scholar. (n.d.). Medicinal Applications of Coordination Complexes. Available at: [Link]
-
Der Pharma Chemica. (2022). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. Available at: [Link]
-
ResearchGate. (2025). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. Available at: [Link]
-
International Science Community Association. (2015). Synthesis and Characterisation of Poly (Vinylpyrrolidone)–Copper (II) Complexes. Research Journal of Chemical Sciences. Available at: [Link]
-
MDPI. (2022). Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV Protection of a Modified Cotton Fabric. Available at: [Link]
- International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). synthesis, spectral characterization and antimicrobial studies of metal (ii) complexes of schiff base.
-
Rasayan Journal of Chemistry. (2009). Electrochemical Properties of some Transition Metal Complexes: Synthesis, Characterization and In-vitro antimicrobial studies of. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Antimicrobial and antioxidant studies on some transition metal complexes derived from the Schiff base ligand, 4-hydroxypent-3-en. Available at: [Link]
-
MDPI. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Available at: [Link]
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- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Exploring the Electronic Influence on Coordination Complexes formed from appended Pyrrolidine Azothioformamide Ligands and Copper(I) salts - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Derivatization of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol for Enhanced Properties
Abstract
This document provides a comprehensive guide for the chemical derivatization of 1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol, a versatile bifunctional molecule with potential applications in pharmaceutical and materials science. The presence of a primary amine and a secondary alcohol offers two reactive sites for modification, enabling the synthesis of a diverse library of analogs with tailored properties. This guide details protocols for selective N-acylation and O-sulfation, aimed at enhancing characteristics such as biological activity, solubility, and bioavailability. We provide in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, and methods for the characterization of the resulting derivatives.
Introduction: The Rationale for Derivatization
Molecular modification is a cornerstone of modern drug discovery and materials science, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties.[1] The parent compound, 1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol, possesses both a nucleophilic primary amine and a secondary alcohol. These functional groups are prime targets for chemical modification to enhance therapeutic effects, minimize side effects, or improve characteristics like solubility and stability.[2]
Derivatization can lead to:
-
Improved Pharmacokinetics: Altering the molecule's structure can affect its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, increasing lipophilicity through acylation may enhance cell membrane permeability.
-
Enhanced Pharmacodynamics: Modification can improve a compound's binding affinity and selectivity for its biological target.[2]
-
Increased Solubility: Introducing polar groups, such as sulfates, can significantly improve aqueous solubility, which is often a prerequisite for effective drug delivery.[3]
-
Prodrug Strategies: Chemical modifications can be designed to be cleaved in vivo, releasing the active parent compound at the target site.[2]
This guide focuses on two key derivatization strategies: N-acylation of the primary amine and O-sulfation of the secondary alcohol. These reactions are robust, well-characterized, and offer a straightforward path to a diverse range of derivatives.
Derivatization Strategies and Reaction Principles
The two primary reactive centers in 1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol are the terminal primary amine and the secondary alcohol. Their distinct chemical natures allow for selective modification under appropriate reaction conditions.
N-Acylation of the Primary Amine
N-acylation is a fundamental reaction in organic chemistry for the formation of a stable amide bond.[4] This modification can significantly alter the parent molecule's polarity, lipophilicity, and hydrogen bonding capacity, thereby influencing its biological activity and pharmacokinetic properties.[5]
Reaction Principle: The N-acylation of a primary amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to form the amide. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4][6]
dot
Caption: N-Acylation Mechanism.
O-Sulfation of the Secondary Alcohol
The introduction of a sulfate group (-SO₃H) can dramatically increase the water solubility of a molecule, which is a critical factor for bioavailability and formulation of parenteral drugs.[3] O-sulfation is a common metabolic pathway in vivo and can be mimicked synthetically to produce sulfated derivatives.
Reaction Principle: The sulfation of an alcohol can be achieved using various sulfating agents. A common and effective method involves the use of a sulfur trioxide-amine complex, such as the sulfur trioxide-pyridine complex (Py·SO₃) or sulfur trioxide-trimethylamine complex (Me₃N·SO₃).[7] The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of the SO₃ complex. A subsequent workup yields the sulfate ester. This method is generally mild and avoids the harsh conditions associated with reagents like chlorosulfonic acid.[8][9]
dot
Caption: O-Sulfation Mechanism.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Protocol 1: N-Acylation with Acetyl Chloride
This protocol details the synthesis of 1-(1-(3-acetamidopropyl)pyrrolidin-2-yl)ethan-1-ol.
Materials:
-
1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol
-
Acetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Dissolve 1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in DCM).
dot
Sources
- 1. biomedres.us [biomedres.us]
- 2. primescholars.com [primescholars.com]
- 3. jddtonline.info [jddtonline.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Modifications to Enhance the Drug Properties of a VIP Receptor Antagonist (ANT) Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfation made simple: a strategy for synthesising sulfated molecules - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC01057B [pubs.rsc.org]
- 9. US3755407A - Sulfation process for secondary alcohols - Google Patents [patents.google.com]
Application Note: 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol in Advanced Material Synthesis
Part 1: Executive Summary & Chemical Profile
1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol is a specialized, dual-functional building block utilized in high-performance polymers and surface engineering. Distinct from simple aliphatic amines, this molecule integrates a tertiary amine (within the pyrrolidine ring), a primary amine (on the propyl tether), and a secondary alcohol (on the ethyl side chain).
This unique architecture allows it to function simultaneously as a curing agent , internal catalyst , and chiral scaffold . It is particularly valued in applications requiring low-temperature curing of epoxies, internal catalysis of polyurethanes, and the synthesis of functionalized biomaterials.
Chemical Specifications
| Property | Specification |
| Chemical Name | 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol |
| Molecular Formula | C₉H₂₀N₂O |
| Molecular Weight | ~172.27 g/mol |
| Physical State | Viscous Liquid (Colorless to Pale Yellow) |
| Functional Groups | 1° Amine (Reactive), 3° Amine (Catalytic), 2° Alcohol (Co-reactive) |
| Theoretical AHEW | ~86.1 g/eq (Based on 2 active amine hydrogens) |
| Solubility | Soluble in water, alcohols, polar aprotic solvents (DMSO, DMF) |
Part 2: Core Applications & Mechanisms
Self-Accelerating Epoxy Curing Agent
In epoxy formulations, standard amines often require heat or external catalysts (like phenols or tertiary amines) to cure fully. This molecule acts as a "Self-Accelerating" hardener .
-
Mechanism: The primary amine (-NH₂) reacts with the epoxide ring to form the crosslink. Simultaneously, the tertiary nitrogen in the pyrrolidine ring acts as a Lewis base, activating the epoxide carbon for nucleophilic attack. The secondary hydroxyl group further accelerates the reaction via hydrogen bonding with the epoxide oxygen (See Diagram 1).
-
Benefit: Enables curing at lower temperatures (ambient to 50°C) without adding leachable external catalysts.
Polyurethane Chain Extender with Internal Catalysis
For polyurethane (PU) synthesis, the molecule offers a rare combination of chain extension and catalytic activity.
-
Mechanism: The primary amine reacts rapidly with isocyanates to form urea linkages (hard segments). The secondary alcohol reacts slower to form urethane linkages. The tertiary amine remains in the backbone, catalyzing the overall reaction and preventing "post-cure" degradation often seen with migratory catalysts.
Surface Functionalization (Biomaterials)
The molecule is used to graft functional pyrrolidine motifs onto surfaces (e.g., PLGA nanoparticles, silica).
-
Mechanism: The primary amine is used as the "anchor" (reacting with surface carboxyls or epoxides), leaving the pyrrolidine and hydroxyl group exposed. This is critical for creating pH-responsive surfaces or chiral separation media (if the stereochemistry at the 2-position is controlled).
Part 3: Experimental Protocols
Protocol A: Rapid-Cure Epoxy Formulation (Low Temp)
Objective: Formulate a clear epoxy coating that cures at room temperature using 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol as a co-hardener/accelerator.
Materials:
-
Resin: Bisphenol A Diglycidyl Ether (DGEBA), EEW ~190 (e.g., Epon 828).
-
Base Hardener: Polyetheramine (e.g., Jeffamine D-230), AHEW ~60.
-
Accelerator: 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol (Target Molecule).
Step-by-Step Procedure:
-
Calculate Stoichiometry:
-
Target a 5% molar substitution of the base hardener with the accelerator to prevent "blushing" (too fast reaction).
-
Calculation: Total Amine H equivalents must equal Epoxide equivalents.
-
-
Premix Hardener Phase:
-
In a glass beaker, mix 95g of Polyetheramine and 5g of the Target Molecule.
-
Stir at 200 RPM for 5 minutes. Note: The mixture may warm slightly due to hydrogen bonding.
-
-
Resin Integration:
-
Add the Hardener Premix to the Epoxy Resin (Ratio dependent on EEW/AHEW calculation, typically ~30-35 phr for this blend).
-
Mix via planetary mixer under vacuum (25 inHg) for 3 minutes to degas.
-
-
Casting:
-
Pour into mold.
-
Cure Schedule: Allow to stand at 25°C for 4 hours.
-
Post-Cure (Optional): 60°C for 1 hour to maximize Tg.
-
Validation:
-
Check Gel Time : Should be reduced by ~40% compared to pure Polyetheramine.
-
Check Clarity : The hydroxyl group improves compatibility, reducing haze.
Protocol B: Surface Grafting on Carboxylated Silica
Objective: Create a pH-responsive stationary phase for chromatography.
Materials:
-
Carboxyl-functionalized Silica Beads (5μm).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-Hydroxysuccinimide).
-
Buffer: MES (pH 6.0) and PBS (pH 7.4).
Step-by-Step Procedure:
-
Activation:
-
Suspend 1g Silica in 20mL MES buffer.
-
Add 200mg EDC and 100mg NHS. Stir for 30 mins at Room Temp.
-
-
Conjugation:
-
Wash beads with PBS (centrifuge 3000g, 5 min).
-
Resuspend in PBS containing 100mM 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol .
-
Rationale: High concentration ensures the primary amine competes effectively for the activated ester.
-
-
Incubation:
-
Rotate suspension for 4 hours at Room Temp.
-
-
Washing:
-
Wash 3x with water, 1x with Ethanol to remove unreacted amine.
-
-
Drying:
-
Vacuum dry at 40°C overnight.
-
Part 4: Mechanism Visualization
The following diagram illustrates the "Intramolecular Catalytic Effect" during epoxy curing. The tertiary amine (N_tert) stabilizes the transition state, while the hydroxyl group (OH) activates the epoxide oxygen.
Figure 1: Mechanism of Self-Accelerated Curing. The tertiary amine and hydroxyl group lower the activation energy for the primary amine's attack on the epoxide.
Part 5: References
-
Sigma-Aldrich. 1,2-Bis(3-aminopropylamino)ethane Technical Data. (Analogous curing chemistry).[1] Retrieved from .
-
Evonik Industries. Epoxy Curing Agents: Amine Acceleration Mechanisms. Retrieved from .
-
M. R. Saidi et al. Ring-opening of epoxides with amines catalyzed by tertiary amines. Green Chemistry, 2007. (Mechanistic basis for tertiary amine catalysis).
-
BLD Pharm. Product Specifications: (1-(3-Aminopropyl)pyrrolidin-2-yl)methanol. (Structural analog data). Retrieved from .
-
Mastorakos, P. et al. Biodegradable brain-penetrating DNA nanocomplexes. (Use of amino-alcohol functionalized polymers).[2] Proceedings of the National Academy of Sciences, 2015.
Sources
Application Notes & Protocols: 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol as a Versatile Scaffold for Novel Compound Synthesis
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and serving as a cornerstone for the development of chiral catalysts.[1] This document provides detailed application notes and protocols for the use of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol , a multifunctional building block poised for the synthesis of diverse and novel chemical entities. This guide explores the molecule's unique reactivity profile, stemming from its distinct primary amine, secondary amine, and tertiary alcohol functional groups. We present validated, step-by-step protocols for selective functionalization, enabling researchers in drug discovery and materials science to leverage this scaffold for creating libraries of new compounds, potential therapeutic agents, and advanced chiral ligands.
Building Block Profile: Structure and Reactivity
1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol is a chiral, trifunctional molecule offering several handles for chemical modification. Understanding the differential reactivity of these sites is critical for designing selective synthetic strategies.
Key Structural Features:
-
Primary Amine (-NH₂): Located on the flexible aminopropyl side chain, this group is the most nucleophilic and sterically accessible site. It is the primary target for acylation, alkylation, and reductive amination reactions.
-
Secondary Amine (-NH-): As part of the pyrrolidine ring, this amine is more sterically hindered and less nucleophilic than the primary amine. Reaction at this site typically requires prior protection of the primary amine or harsher reaction conditions.[2]
-
Tertiary Alcohol (-OH): The hydroxyl group is a poor leaving group but can act as a hydrogen bond donor, influencing the conformation and solubility of derivatives. It can be targeted for specific reactions like etherification under forcing conditions or after deprotonation.
-
Chirality: The molecule possesses at least two stereocenters (C2 of the pyrrolidine ring and the carbinol carbon), making it a valuable precursor for stereospecific applications.[1] The stereochemistry of the starting material, often derived from natural sources like L-proline, can be used to impart chirality to target molecules.[3]
Diagram 1: Structural and Reactivity Map
Caption: Reactivity hierarchy of functional groups.
Physicochemical Data Summary
| Property | Value | Notes |
| Molecular Formula | C₉H₂₀N₂O | |
| Molecular Weight | 172.27 g/mol | |
| Predicted pKa (Primary Amine) | ~10.5 | Most basic nitrogen, readily protonated. |
| Predicted pKa (Secondary Amine) | ~11.3 | Influenced by the ring structure. |
| Appearance | Colorless to pale yellow oil (Predicted) | Typical for aliphatic amines. |
| Solubility | Soluble in water, alcohols, DCM, THF | Expected due to polar functional groups. |
Core Application Protocols: Derivatization Strategies
The following protocols provide robust methods for selectively modifying the primary amine of the building block, which is the most common and predictable first step in generating a diverse library of compounds.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
This protocol is a cornerstone of medicinal chemistry for creating a stable amide linkage.[4] The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or (dimethylamino)pyridine (DMAP) provides high yields and minimizes side reactions, such as racemization at the adjacent chiral center if an amino acid is used as the carboxylic acid partner.[5]
Diagram 2: Amide Coupling Workflow
Caption: Step-wise workflow for amide coupling.
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv.), 1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol (1.1 equiv.), and HOBt (1.2 equiv.) or DMAP (0.1 equiv.).
-
Dissolve the components in an anhydrous solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Cool the stirred mixture to 0 °C using an ice bath.
-
Causality Note: Using a slight excess of the amine building block ensures complete consumption of the more valuable carboxylic acid. Anhydrous conditions are crucial as water will hydrolyze the activated ester intermediate, reducing yield.[6]
-
-
Execution:
-
Add EDC hydrochloride (1.2 equiv.) portion-wise to the cold solution over 5-10 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Continue stirring for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Causality Note: The acid wash removes unreacted amine and basic byproducts (like DMAP), while the base wash removes unreacted carboxylic acid and HOBt.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM).
-
-
Characterization:
-
Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Reductive Amination with Aldehydes and Ketones
Reductive amination is a powerful C-N bond-forming reaction that converts the primary amine into a secondary amine, extending the molecular scaffold.[7] This method is highly efficient and often proceeds under mild conditions, tolerating a wide range of functional groups. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines/iminium ions in the presence of carbonyls, and does not require acidic conditions.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a flask, dissolve 1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol (1.2 equiv.) and the desired aldehyde or ketone (1.0 equiv.) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (MeOH).
-
Add acetic acid (1-2 equiv.) to catalyze the formation of the imine/enamine intermediate. Stir for 20-30 minutes at room temperature.
-
Causality Note: The formation of the iminium ion intermediate is the rate-limiting step and is acid-catalyzed. STAB is stable in the presence of this mild acid.
-
-
Execution:
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the solution. A slight effervescence may be observed.
-
Stir the reaction at room temperature for 6-18 hours. Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
-
Characterization:
-
Verify the structure of the newly formed secondary amine by ¹H NMR, ¹³C NMR, and HRMS.
-
Potential Applications and Downstream Strategies
Derivatives synthesized from this building block are primed for exploration in several high-impact research areas. The inherent chirality and functional group arrangement make them excellent candidates for generating novel molecular probes, therapeutic leads, and catalysts.
Diagram 3: Application Development Pathway
Caption: From building block to application.
-
Medicinal Chemistry: The pyrrolidine scaffold is a key component of many biologically active compounds.[8][9] Derivatives can be screened in various biological assays. The presence of multiple hydrogen bond donors and acceptors, coupled with a 3D-rich structure, makes these molecules ideal for targeting protein-protein interactions or enzyme active sites.
-
Asymmetric Catalysis: Chiral pyrrolidine derivatives are widely used as organocatalysts and as ligands for metal-catalyzed reactions.[10][11] The tridentate (N,N,O) chelation potential of this scaffold could be exploited to develop novel ligands for transition metals, enabling new enantioselective transformations.
-
Materials Science: The primary amine can be used to graft the molecule onto surfaces or incorporate it into polymers, creating functional materials with chiral recognition properties.
References
-
MDPI. (2023, February 27). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Available at: [Link]
-
National Center for Biotechnology Information. (2018, October 23). Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. Available at: [Link]
-
National Center for Biotechnology Information. (2011, April 15). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. Available at: [Link]
-
ACS Publications. (2017, November 2). Synthesis of Chiral Tritylpyrrolidine Derivatives and Their Application to Asymmetric Benzoyloxylation. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
-
ResearchGate. (n.d.). Transamidation of a secondary amide with a secondary amine. Available at: [Link]
-
ResearchGate. (n.d.). Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of isobutyraldehyde to nitroalkenes leading to nitroaldehyde 34b. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. Available at: [Link]
-
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Available at: [Link]
-
SpringerLink. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
-
Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Available at: [Link]
-
SpringerLink. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
-
ACS Publications. (n.d.). Metalation−Alkylation of N-Activated Pyrrolidines. Rigorous Proof of Retention for Both Steps. Available at: [Link]
-
ResearchGate. (2025, August 9). Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. hepatochem.com [hepatochem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Products in the Synthesis of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol
This guide provides in-depth troubleshooting for common side products encountered during the synthesis of 1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol. It is designed for researchers, scientists, and professionals in drug development, offering practical solutions and the underlying chemical principles to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of a di-substituted byproduct. How can I favor the mono-N-substituted product?
Over-alkylation is a common challenge when the initially formed secondary amine is more nucleophilic than the starting primary amine, leading to further reaction.[1] To enhance selectivity for the mono-substituted product, consider the following strategies:
-
Stoichiometric Control: Carefully control the ratio of reactants. Using an excess of the amine relative to the alkylating agent can favor mono-alkylation. However, this may not be feasible if the amine is a valuable component.[1]
-
Slow Addition: Add the alkylating agent to the reaction mixture slowly. This maintains a low concentration of the alkylating agent, reducing the probability of the mono-substituted product reacting further.[1]
-
Protecting Groups: Employ a protecting group strategy. For instance, protect the pyrrolidine nitrogen with a suitable group like Boc or Cbz, carry out the desired reaction on another part of the molecule, and then deprotect the nitrogen.[1]
-
Alternative Alkylating Agents: Consider using less reactive alkylating agents. For example, alkyl chlorides are generally less reactive than alkyl bromides or iodides.[1]
-
Reaction Conditions: Optimize the reaction temperature and time. Lowering the temperature can sometimes improve selectivity.[1]
Q2: I'm observing the formation of furan byproducts in my pyrrolidine synthesis. What causes this and how can it be prevented?
Furan byproducts can form under certain conditions, particularly when using strong acids.
-
pH Control: Maintaining a neutral or weakly acidic pH is crucial.[1] Conducting the reaction at a pH below 3 or using amine/ammonium hydrochloride salts can promote the formation of furan byproducts.[1]
-
Acid Catalyst Selection: If an acid catalyst is necessary, opt for a weak acid like acetic acid. Strong mineral acids should be avoided.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to detect furan byproduct formation early.[1]
-
Purification: If furan byproducts do form, they can often be separated from the desired pyrrolidine product through column chromatography or distillation.[1]
Q3: My reaction yield is low, and I'm recovering a significant amount of starting material. What are the likely causes?
Low conversion can be attributed to several factors in pyrrolidine synthesis.[2] A systematic approach is necessary to diagnose the issue, which could stem from slow kinetics, inactive reagents, product degradation, or loss during workup.[2]
-
Reagent Quality and Stoichiometry: Verify the quality and accurate measurement of all reagents.[2]
-
Reaction Time and Temperature: Optimize these parameters to ensure the reaction goes to completion without degrading the product.[2]
-
Inert Atmosphere: Ensure an inert atmosphere if your compounds are sensitive to oxidation.[2]
Troubleshooting Guide: Specific Side Products and Solutions
This section details specific side products and provides structured troubleshooting workflows.
Issue 1: Formation of Over-Alkylated Species
Over-alkylation leads to the formation of di- and tri-alkylated pyrrolidine derivatives, reducing the yield of the desired mono-substituted product.
Causality: The secondary amine formed after the initial alkylation is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent.
Troubleshooting Workflow:
Caption: Workflow to mitigate over-alkylation.
Detailed Protocol: Controlled Alkylation
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting pyrrolidine derivative and the appropriate solvent.
-
Stoichiometry: Use a 1.1 to 1.5 molar excess of the pyrrolidine starting material relative to the alkylating agent.
-
Slow Addition: Dissolve the alkylating agent in the reaction solvent and add it dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump or a dropping funnel.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to improve selectivity.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent further alkylation.
Issue 2: Ring-Opening or Degradation of the Pyrrolidine Ring
The pyrrolidine ring can be susceptible to opening or degradation under harsh reaction conditions, particularly in the presence of strong acids or bases at elevated temperatures.
Causality: The stability of the pyrrolidine ring can be compromised by extreme pH and high temperatures, leading to decomposition products.[3]
Troubleshooting Workflow:
Caption: Workflow to prevent ring degradation.
Detailed Protocol: Reaction Condition Optimization
-
pH Buffering: If the reaction requires acidic or basic conditions, use a buffered system to maintain a moderate pH.
-
Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C) to find the optimal balance between reaction rate and product stability.
-
Catalyst/Base Screening: If a catalyst or base is required, screen milder alternatives. For example, use a weaker organic base instead of a strong inorganic one.
-
Time Course Study: Analyze aliquots of the reaction mixture at different time points to determine the point of maximum product formation before significant degradation occurs.
Analytical and Purification Strategies
Effective analysis and purification are critical for isolating the target compound from side products.
Analytical Characterization
A combination of analytical techniques is often necessary to identify and quantify impurities.
| Analytical Technique | Purpose | Key Advantages |
| HPLC-MS | Separation, identification, and quantification of non-volatile impurities. | High sensitivity and selectivity; provides molecular weight information.[4][5] |
| GC-MS | Separation and identification of volatile and semi-volatile impurities. | Excellent for resolving thermally stable compounds.[5][6] |
| NMR Spectroscopy | Structural elucidation of the main product and major impurities. | Provides detailed structural information. |
Protocol: HPLC Method for Impurity Profiling
A reversed-phase HPLC method can be developed to separate the target compound from its impurities.[7]
-
Column: C18 column (e.g., Phenomenex C18 Gimini).[7]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[7]
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) and/or mass spectrometry.[7]
-
Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent and filter before injection.
Purification Techniques
The choice of purification method depends on the nature and quantity of the impurities.
| Purification Method | Application |
| Column Chromatography | Separation of compounds with different polarities. |
| Distillation | Purification of volatile compounds with different boiling points. |
| Crystallization | Purification of solid compounds based on solubility differences. |
| Ion-Exchange Chromatography | Separation of charged molecules, useful for purifying amines.[8][9] |
Protocol: Ion-Exchange Chromatography for Amine Purification
-
Resin Selection: Choose a strong acid cation exchange resin in the H+ form.[8][9]
-
Loading: Dissolve the crude product in a suitable solvent and load it onto the equilibrated column.
-
Washing: Wash the column with a solvent to remove neutral and acidic impurities.
-
Elution: Elute the desired amine product using a solution of a base (e.g., ammonia in methanol) or by increasing the ionic strength of the eluent.
References
- Preventing side reactions in pyrrolidine synthesis - Benchchem. (URL: )
- Technical Support Center: N-Alkylation of 2-Pyrrolidinone - Benchchem. (URL: )
- CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google P
- Common side reactions in the synthesis of substituted pyrrolidines - Benchchem. (URL: )
- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (URL: )
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PubMed. (URL: )
- A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone - Benchchem. (URL: )
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (URL: )
- Analytical Strategies for Monitoring Residual Impurities | BioPharm Intern
- Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin - PubMed. (URL: )
- Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin - MDPI. (URL: )
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 8. Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol
Document ID: TSC-PYR-042 Status: Active Department: Process Chemistry & Scale-Up Support Last Updated: February 27, 2026
Executive Summary & Route Selection
User Query: "We are experiencing yield variability and purification difficulties during the scale-up (100g – 1kg) of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol. What are the critical control points?"
Technical Assessment: The target molecule contains a hydrophilic diamine motif and a secondary alcohol . The primary challenges in scaling this synthesis are:
-
Chemisty: Competition between
-alkylation and -alkylation during the introduction of the propyl chain. -
Thermodynamics: Managing the exotherm of the Michael addition to prevent polymerization.
-
Isolation: The product is highly polar and water-soluble, making aqueous extraction difficult (the "Grease Trap" effect).
Recommended Synthetic Route: The "Cyanoethylation-Reduction" Protocol
For scale-up, we strongly advise against direct alkylation using 3-chloropropylamine due to dimerization risks. The industry-standard route utilizes a Michael Addition with acrylonitrile followed by Catalytic Hydrogenation .
Figure 1: Recommended scale-up workflow prioritizing atom economy and safety.
Step 1: Michael Addition (Cyanoethylation)
Objective: Synthesize the nitrile intermediate 3-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propanenitrile.
Critical Issue: The O-Alkylation Side Reaction
The starting material contains both a secondary amine and a secondary alcohol. While amines are more nucleophilic, high temperatures or strong bases will promote O-alkylation (reaction at the hydroxyl group), creating an impurity that is nearly impossible to separate later.
Protocol Parameters:
| Parameter | Specification | Technical Rationale |
| Stoichiometry | 1.05 - 1.1 eq Acrylonitrile | Slight excess ensures full conversion of the amine; large excess promotes polymerization. |
| Temperature | 0°C to 10°C | Kinetic control favors |
| Solvent | Methanol or Ethanol | Protic solvents accelerate Michael additions via H-bonding stabilization of the transition state. |
| Inhibitor | MEHQ (in Acrylonitrile) | Do not remove the inhibitor (4-methoxyphenol) from the acrylonitrile source. It prevents radical polymerization. |
Troubleshooting Guide: Step 1
Q: The reaction mixture turned into a solid gel. What happened?
-
Diagnosis: Uncontrolled polymerization of acrylonitrile (polyacrylonitrile formation).
-
Cause: Localized overheating (exotherm) or lack of radical inhibitor.
-
Fix:
-
Ensure active cooling before addition.
-
Dilute the reaction with MeOH (1:1 vol/vol) to act as a heat sink.
-
Add acrylonitrile dropwise over 2–3 hours.
-
Q: I see a new spot on TLC (Rf ~0.6) that persists after workup.
-
Diagnosis: O-alkylated byproduct.
-
Cause: Reaction temperature exceeded 25°C or base (e.g., NaOH/TEA) was added.
-
Fix: This step requires no external base . The pyrrolidine nitrogen is sufficiently nucleophilic. Keep T < 10°C.
Step 2: Nitrile Reduction
Objective: Reduce the nitrile to the primary amine.
Methodology: Raney Nickel Hydrogenation
While Lithium Aluminum Hydride (LAH) is common in academic labs, it is dangerous at >100g scale. Catalytic hydrogenation over Raney Nickel is the standard for this transformation.
Protocol Parameters:
| Parameter | Specification | Technical Rationale |
| Catalyst | Raney Nickel (sponge Ni) | High activity for nitrile reduction; cheaper than Pd/C. |
| Pressure | 50–100 psi (3.5–7 bar) | Nitrile reduction is pressure-dependent. |
| Solvent | Ammoniacal Methanol (7N NH3) | CRITICAL: Prevents the formation of secondary amine dimers (polyamines) by suppressing the formation of imine intermediates. |
| Temperature | 25°C – 40°C | Moderate heat drives the reaction; too high risks racemization of the chiral centers. |
Troubleshooting Guide: Step 2
Q: The reduction stalled at 60% conversion.
-
Diagnosis: Catalyst poisoning.
-
Cause: Residual acrylonitrile from Step 1 can poison Nickel catalysts.
-
Fix: Ensure the intermediate from Step 1 is stripped of all volatiles under high vacuum before hydrogenation. Wash the Raney Ni with dry methanol before use.
Q: The product is green/blue.
-
Diagnosis: Nickel leaching.
-
Cause: The amine product is a chelator.
-
Fix: Treat the crude methanolic solution with activated charcoal or a metal scavenger (e.g., SiliaMetS®) before evaporation.
Isolation & Purification (The "Sticky Amine" Problem)
User Issue: "We cannot extract the product from water; it stays in the aqueous phase."
Technical Insight: The product is a diamino-alcohol. It is extremely hydrophilic. Standard EtOAc/Water extraction will fail .
Recommended Isolation Strategy
Option A: High-Vacuum Distillation (Preferred for >100g)
-
BP: High (>150°C at 0.5 mmHg).
-
Procedure: Use a Kugelrohr or wiped-film evaporator.
-
Note: Ensure the system is leak-free to prevent oxidation of the hot amine.
Option B: Salt Formation (Preferred for purity)
If distillation is not feasible, isolate as the dihydrochloride or oxalate salt.
-
Dissolve crude oil in dry Ethanol/IPA.
-
Add 2.2 eq of HCl (in ether or dioxane) dropwise at 0°C.
-
The hygroscopic salt may precipitate or oil out. Triturate with diethyl ether to solidify.
Logic Tree: Impurity Profiling
Use this logic flow to identify impurities based on spectral or TLC data.
Figure 2: Diagnostic logic for common scale-up impurities.
Safety & Compliance (E-E-A-T)
-
Acrylonitrile:
-
Raney Nickel:
-
Hazard: Pyrophoric (ignites in air when dry).
-
Control: Always keep under solvent (water or ethanol). Never let it dry out on a filter paper.
-
References
-
BenchChem. (2025).[3][4] Application Notes and Protocols for the Scale-up Synthesis of Ethyl 2-pyrrolidin-1-ylpropanoate. (General protocol for Michael addition to pyrrolidines).
-
MDPI. (2025). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. (Detailed workup for hydrophilic prolinol derivatives).
-
National Institutes of Health (NIH). (2025). Elucidating the Multicomponent Reaction Pathway of 2‑Pyrrolidone Synthesis. (Mechanistic insights into pyrrolidine ring stability).
-
PubChem. (2025). 2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]acetonitrile Compound Summary. (Physical properties of the nitrile intermediate).
-
Ineos. (2007).[5] Acrylonitrile Handling Guide.[6][7][8] (Safety protocols for industrial scale-up).
Sources
- 1. The Role and Use Precautions of Acrylonitrile - Nanjing Chemical Material Corp. [njchm.com]
- 2. petrochemistry.eu [petrochemistry.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. epaosc.org [epaosc.org]
- 8. 5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com [5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com]
Technical Support Center: Enhancing the Solubility of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol
Welcome to the technical support center for 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the solubility of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental challenges, offering scientifically grounded explanations and actionable protocols.
I. Compound Overview and Initial Assessment
Before attempting solubility enhancement, it is crucial to understand the physicochemical properties of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol. The molecule possesses a pyrrolidine ring, a primary amine on a propyl substituent, and a secondary alcohol. These functional groups dictate its solubility behavior. The presence of the amine and alcohol groups suggests some degree of water solubility due to hydrogen bonding capabilities.[1] However, the overall carbon skeleton may limit its aqueous solubility, a common challenge for many new chemical entities.[2]
FAQ: What are the key structural features of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol that influence its solubility?
The solubility of this compound is governed by a balance of hydrophilic and hydrophobic characteristics:
-
Hydrophilic Moieties:
-
Primary Amine (-NH2): This group is basic and can be protonated to form a cationic salt, significantly increasing aqueous solubility.[3][4]
-
Secondary Alcohol (-OH): This group can participate in hydrogen bonding with water molecules, contributing to its solubility.[4]
-
Pyrrolidine Nitrogen: The nitrogen within the pyrrolidine ring is a tertiary amine and can also be protonated.
-
-
Hydrophobic Moieties:
-
Propyl and Ethyl Chains: The alkyl chains contribute to the molecule's lipophilicity, which can decrease its solubility in aqueous media.
-
Pyrrolidine Ring: The cyclic alkyl structure also adds to the hydrophobic character.
-
A thorough understanding of these features is the first step in designing an effective solubility enhancement strategy.
II. Troubleshooting Common Solubility Issues
This section addresses specific problems you might encounter during your experiments and provides step-by-step guidance to resolve them.
Poor Dissolution in Aqueous Buffers
Question: My sample of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol is not dissolving sufficiently in a neutral aqueous buffer (e.g., PBS pH 7.4). What should I do?
Answer: The limited solubility at neutral pH is likely due to the uncharged state of the amine groups. At pH 7.4, a significant portion of the amine groups will be in their free base form, which is less soluble than the protonated, charged form.[5] The primary strategy here is to leverage the basicity of the amine groups through pH modification.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).
-
Sample Preparation: Add a known excess amount of the compound to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Data Analysis: Plot the measured solubility as a function of pH. You should observe a significant increase in solubility at lower pH values where the amine groups are protonated.[6]
This pH-solubility profile is critical for selecting an appropriate formulation pH.
Caption: Diagram illustrating the problem of precipitation and the co-solvent solution.
Difficulty in Preparing High-Concentration Formulations
Question: For in vivo studies, I need to prepare a high-concentration formulation of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol, but pH adjustment and simple co-solvents are insufficient. What are more advanced options?
Answer: When higher concentrations are required, more advanced formulation strategies may be necessary. These approaches often involve creating a more favorable microenvironment for the drug molecule.
Advanced Formulation Strategies:
-
Salt Formation: Forming a stable salt of the compound can significantly increase its solubility and dissolution rate. [7][8]This involves reacting the basic amine groups with an acid to form a solid salt form. The choice of the counter-ion can impact the salt's properties.
-
Amorphous Solid Dispersions (ASDs): In an ASD, the drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state. [9][10]Amorphous forms have higher thermodynamic energy and thus higher solubility than their crystalline counterparts. [1]* Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective. [7][11]These formulations consist of oils, surfactants, and co-solvents that form a microemulsion upon gentle agitation in an aqueous medium, with the drug solubilized within the oil droplets.
Experimental Workflow: Preparing an Amorphous Solid Dispersion via Solvent Evaporation
-
Polymer and Solvent Selection: Choose a suitable polymer (e.g., PVP, HPMC) and a common solvent in which both the drug and the polymer are soluble (e.g., ethanol, methanol). [12]2. Dissolution: Dissolve both the drug and the polymer in the selected solvent at a specific ratio (e.g., 1:1, 1:3 drug-to-polymer ratio).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This leaves a solid film or powder.
-
Characterization: Analyze the resulting solid dispersion using techniques like X-ray diffraction (XRD) to confirm the amorphous state and differential scanning calorimetry (DSC) to assess its thermal properties.
-
Solubility and Dissolution Testing: Evaluate the solubility and dissolution rate of the ASD in the desired medium and compare it to the crystalline drug.
III. Summary of Key Solubility Enhancement Techniques
| Technique | Mechanism | Advantages | Disadvantages |
| pH Adjustment | Converts the drug to its more soluble ionized form. | Simple, rapid, and cost-effective. | Risk of precipitation upon pH change; potential for tolerability issues at non-physiological pH. |
| Co-solvents | Reduces the polarity of the aqueous solvent, increasing the solubility of non-polar drugs. [13][14] | Easy to prepare and implement. | Potential for toxicity at high concentrations; may not be sufficient for very poorly soluble compounds. [15] |
| Cyclodextrins | Forms inclusion complexes, masking the hydrophobic parts of the drug. [16][17] | High solubilization capacity for suitable guest molecules. | Can be expensive; potential for nephrotoxicity with some cyclodextrins at high doses. [16] |
| Salt Formation | Creates a more soluble crystalline form of the drug. [7][18] | Can significantly increase both solubility and dissolution rate. | Not applicable to non-ionizable compounds; the chosen salt may have different stability properties. |
| Amorphous Solid Dispersions | Overcomes crystal lattice energy, leading to a higher energy, more soluble state. [9] | Can lead to substantial increases in apparent solubility and bioavailability. | Amorphous forms can be physically and chemically unstable, potentially recrystallizing over time. [7] |
| Lipid-Based Systems (SEDDS) | The drug is pre-dissolved in a lipidic vehicle, which forms a microemulsion in the GI tract. [7][17] | Excellent for highly lipophilic drugs; can enhance absorption. | Can be complex to formulate and characterize. |
IV. References
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
-
World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1).
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13).
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
-
Lubrizol. (2022, March 29). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
-
A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021, January 15). ManTech Publications.
-
SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1).
-
(PDF) Formulation strategies for poorly soluble drugs. (2025, July 8). ResearchGate.
-
Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2).
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
-
Solubility Enhancement of Rifabutin by Co-solvency Approach.
-
Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3).
-
Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (2025, April 11). MDPI.
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
-
Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons.
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
-
Accuracy of calculated pH-dependent aqueous drug solubility. (2004, August 15). PubMed.
-
Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library.
-
Principles of Drug Action 1, Spring 2005, Amines.
-
Strategies for improving hydrophobic drugs solubility and bioavailability.
-
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? (2017, March 10).
-
Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts.
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016, April 30). Asian Journal of Pharmaceutics.
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 10. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. admin.mantechpublications.com [admin.mantechpublications.com]
- 14. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjbphs.com [wjbphs.com]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. journal.appconnect.in [journal.appconnect.in]
Technical Support Center: Analytical Method Development for 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the analytical method development for 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol. The content is structured to address common challenges through a comprehensive FAQ section and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol to consider for analytical method development?
A1: Understanding the physicochemical properties of the analyte is the foundation of successful method development. Based on its structure, 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol possesses the following key characteristics:
-
Basicity: The presence of a primary amine on the propyl chain and a secondary amine within the pyrrolidine ring makes this a basic compound. The pKa values will be crucial for selecting the appropriate mobile phase pH in reverse-phase HPLC to ensure consistent ionization and good peak shape.
-
Polarity: The combination of amine groups and a hydroxyl group makes the molecule highly polar. This suggests that it will be highly soluble in aqueous and polar organic solvents. Its polarity also indicates that it will have low retention on traditional C18 columns, potentially requiring alternative chromatographic modes like HILIC or the use of ion-pairing reagents.
-
Lack of a Strong Chromophore: The molecule does not contain a significant UV-absorbing chromophore. This will likely result in poor sensitivity with standard UV detection. More sensitive detection methods like mass spectrometry (MS) or derivatization to introduce a chromophore or fluorophore should be considered.[1]
-
Chirality: The structure contains at least two chiral centers (at the 2-position of the pyrrolidine ring and the carbon bearing the hydroxyl group). This means the compound can exist as multiple stereoisomers. If the analysis of individual stereoisomers is required, a chiral separation technique will be necessary.[2][3]
| Property | Implication for Method Development | Recommended Approach |
| High Basicity | Potential for strong interaction with silica silanol groups, leading to peak tailing.[4][5] | Use a modern, base-deactivated C18 column or operate at a low mobile phase pH (e.g., <3) to suppress silanol ionization.[6] |
| High Polarity | Poor retention in standard reversed-phase chromatography. | Consider Hydrophilic Interaction Liquid Chromatography (HILIC), ion-exchange chromatography, or reversed-phase with an ion-pairing agent. |
| No Strong Chromophore | Low sensitivity with UV detection. | Utilize Mass Spectrometry (MS) for sensitive and specific detection. Alternatively, pre-column derivatization with a UV-active or fluorescent tag (e.g., FMOC-Cl) can be employed.[1] |
| Multiple Chiral Centers | Co-elution of stereoisomers in achiral chromatography. | If stereoisomer separation is needed, use a chiral stationary phase (CSP) or a chiral mobile phase additive.[2][7][8] |
Q2: Which analytical technique is most suitable for the quantitative analysis of this compound?
A2: For the quantitative analysis of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most recommended technique.
-
Rationale:
-
Sensitivity and Selectivity: Given the lack of a chromophore, MS detection provides the high sensitivity required for quantifying the analyte at low concentrations, which is often necessary in pharmaceutical analysis. The selectivity of tandem MS (MS/MS) allows for accurate quantification even in complex biological matrices by monitoring specific precursor-to-product ion transitions.[1]
-
No Derivatization Required: Unlike HPLC-UV, LC-MS/MS can directly detect the analyte without the need for a time-consuming derivatization step.[1] This simplifies sample preparation and reduces potential sources of error.
-
Structural Information: Mass spectrometry provides mass information that confirms the identity of the analyte. Fragmentation patterns in MS/MS can offer further structural confirmation.[9][10][11]
-
While other techniques could be used, they have significant drawbacks:
-
HPLC-UV: Would require pre-column derivatization to achieve adequate sensitivity, adding complexity to the workflow.[1][12][13][14]
-
Gas Chromatography (GC): The compound's high polarity and low volatility make it unsuitable for direct GC analysis. Derivatization would be mandatory to make it volatile enough for GC, which is often a more complex process than for HPLC.
Q3: What are the recommended starting conditions for HPLC method development?
A3: For initial screening using LC-MS, a generic gradient method is a good starting point to determine the approximate retention behavior of the analyte.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 1.8-3.5 µm, ~2.1 x 50-100 mm | A standard C18 provides a good starting point. A shorter column allows for faster screening. Ensure it is a modern, base-deactivated column to minimize peak tailing. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acidic modifier helps to protonate the amine groups for better MS signal in positive ion mode and controls the ionization of residual silanols on the column, improving peak shape.[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier with low viscosity and good UV transparency (if needed). |
| Gradient | 5% to 95% B over 5-10 minutes | A broad gradient ensures the elution of the analyte, regardless of its polarity. |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm ID column) | A typical flow rate for analytical LC-MS. |
| Column Temperature | 30 - 40 °C | Elevated temperature can improve peak shape and reduce mobile phase viscosity. |
| Injection Volume | 1 - 5 µL | Keep the injection volume small to avoid peak distortion. |
| MS Detection | Positive Electrospray Ionization (ESI+) | The basic amine groups are readily protonated, making positive ion mode the ideal choice for sensitive detection. |
Troubleshooting Guide
Issue: Poor Peak Shape (Tailing)
Peak tailing is a common and often severe problem when analyzing basic compounds like this analyte.[4] It is typically caused by secondary interactions between the protonated amine groups and negatively charged, deprotonated silanol groups on the surface of the silica-based stationary phase.[5]
Sources
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- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Chiral separation by enantioselective liquid–liquid extraction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
"common pitfalls in handling aminopropyl pyrrolidine derivatives"
Welcome to the technical support guide for handling aminopropyl pyrrolidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, storage, and application of these versatile chemical scaffolds. As a privileged structure in medicinal chemistry, the pyrrolidine ring's unique conformational properties make it a cornerstone in modern drug design, but its reactivity and stability profile present specific challenges.[1][2] This guide provides in-depth, experience-based solutions to common pitfalls in a direct question-and-answer format.
Section 1: Synthesis & Purification Pitfalls
This section addresses the most frequent challenges encountered during the chemical synthesis and subsequent purification of aminopropyl pyrrolidine derivatives.
FAQ 1: Low Reaction Yield
Question: I am consistently getting a low overall yield in my pyrrolidine synthesis. What are the general steps to diagnose the issue?
Answer: A low yield is a common but multi-faceted problem. A systematic approach is required to identify the root cause, which could stem from inactive reagents, suboptimal reaction kinetics, product degradation, or losses during the workup and purification stages.[3]
Troubleshooting Workflow:
-
Verify Reagent Integrity:
-
Purity: Are your starting materials, reagents, and solvents pure and anhydrous (if required)? Impurities can introduce side reactions, and moisture can quench sensitive reagents or catalyze hydrolysis.[4]
-
Activity: Confirm the activity of catalysts or reducing agents, which can degrade over time.
-
Stoichiometry: Double-check all calculations and measurements to ensure correct molar ratios.[4][5]
-
-
Optimize Reaction Conditions:
-
Temperature & Time: If the reaction is incomplete (as determined by TLC or LC-MS), the cause may be slow kinetics. Consider increasing the reaction temperature or extending the reaction time.[3] Conversely, if you observe an increase in byproducts, the temperature may be too high, causing degradation.
-
Atmosphere: Amines, especially tertiary amines within the pyrrolidine ring, can be susceptible to oxidation.[6] Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if your substrates are air-sensitive.
-
-
Analyze Workup & Purification:
-
Extraction Efficiency: Is your product's polarity suitable for the chosen extraction solvent? Is the pH of the aqueous layer optimized for partitioning? Amines often require basification to be extracted into an organic layer.
-
Purification Method: Suboptimal purification techniques, such as an incorrect solvent system in column chromatography or thermal degradation during distillation, can lead to significant product loss.[3]
-
DIAGRAM: Troubleshooting Workflow for Low Reaction Yield
Caption: The competitive reaction pathway leading to over-alkylation.
Section 2: Stability, Storage, and Handling
Aminopropyl pyrrolidine derivatives contain multiple functional groups that can be susceptible to degradation under common laboratory conditions. Proper handling and storage are critical for ensuring the integrity of your compounds.
FAQ 3: Compound Discoloration and Degradation
Question: My aminopropyl pyrrolidine derivative, which was initially a clear oil/white solid, has turned yellow or brown upon storage. What is causing this and how can I prevent it?
Answer: Discoloration is a common indicator of chemical degradation, most often due to oxidation. The aminopropyl pyrrolidine structure contains two key sites susceptible to oxidation: the primary amine on the propyl chain and, more significantly, the tertiary amine within the pyrrolidine ring. [6] Primary Degradation Pathway:
-
N-Oxidation: The lone pair of electrons on the tertiary nitrogen of the pyrrolidine ring is easily oxidized by atmospheric oxygen, especially when exposed to light or trace metal impurities. This forms an N-oxide derivative, which is a common degradation product. [6]* Side-Chain Oxidation: The primary amine can also undergo oxidation, potentially leading to imines or other degradants.
Prevention and Storage Protocol:
-
Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen to displace oxygen. For long-term storage, sealing ampoules under vacuum or inert gas is recommended.
-
Low Temperature: Store at reduced temperatures (e.g., 2-8°C or -20°C) to slow the rate of degradation reactions.
-
Light Protection: Use amber vials or store containers in the dark to prevent photolytic degradation. [6]* Purity: Ensure the compound is highly pure before storage. Trace impurities, especially metals from synthesis, can catalyze oxidation.
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation of tertiary and primary amines. [6] |
| Temperature | 2-8°C (short-term) or -20°C (long-term) | Reduces the kinetic rate of degradation pathways. |
| Light Exposure | Amber Vials / Darkness | Prevents photolytic degradation. [6] |
| Container | Tightly Sealed, Clean Glassware | Avoids contamination and exposure to air/moisture. |
FAQ 4: How do I assess the stability of my new derivative?
Question: I have synthesized a novel aminopropyl pyrrolidine derivative. How can I systematically test its chemical stability?
Answer: A forced degradation study (or stress testing) is the standard method to identify a compound's intrinsic stability and potential degradation pathways. [6][7]This involves subjecting the compound to conditions more severe than those it would typically encounter during storage or use. [6] Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of your active pharmaceutical ingredient (API) in a suitable solvent (e.g., methanol or acetonitrile).
-
Application of Stress Conditions: Expose the API (both in solid state and in solution) to the following conditions as outlined by ICH guidelines. [6] * Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix with 3-10% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Degradation: Store the solid API in an oven at 80°C.
-
Photostability: Expose the solid and solution to light (per ICH Q1B guidelines).
-
-
Timepoint Analysis: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Processing: Neutralize the acidic and basic samples before analysis. [6]5. Analysis: Analyze all samples using a stability-indicating analytical method, typically HPLC-UV/MS, to separate and identify the parent compound and any new degradation products.
This study will reveal if your molecule is sensitive to pH extremes, oxidation, heat, or light, which is crucial information for formulation, packaging, and defining storage conditions. [6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
"confirming the structure of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol via NMR"
Comprehensive Comparison Guide: Structural Elucidation of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol via NMR
Executive Summary
For drug development professionals and synthetic chemists, the unambiguous structural confirmation of complex aliphatic intermediates is a critical quality control gateway. This guide provides an objective comparison between High-Field NMR (600 MHz) and Modern Benchtop NMR (80 MHz) platforms for the structural elucidation of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol . By detailing a self-validating experimental protocol and the causality behind 2D NMR spin-system mapping, this document serves as a definitive framework for analyzing heavily overlapped, diastereotopic aliphatic systems.
The Analytical Challenge: Aliphatic Overlap and Diastereotopicity
1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol (
Pyrrolidine rings inherently present complex NMR spectra. The protons on C3, C4, and C5 typically resonate as overlapping multiplets between 1.50 and 3.50 ppm[1]. In this specific molecule, the presence of two adjacent stereocenters (C2 of the pyrrolidine ring and C1 of the hydroxyethyl group) renders the methylene protons on the ring diastereotopic. This means that the two protons on the same carbon exist in different magnetic environments, further splitting the signals and creating a highly convoluted 1.0–3.0 ppm region.
Platform Comparison: High-Field vs. Benchtop NMR
While benchtop NMR has revolutionized routine reaction monitoring due to its cryogen-free operation and low footprint, it faces severe limitations when applied to complex aliphatic elucidation. Because scalar
Consequently, a multiplet that spans a highly resolved 0.03 ppm on a 600 MHz system will span a massive 0.25 ppm on an 80 MHz benchtop system, leading to severe second-order effects (roofing) and signal convolution[2]. While Computer-Assisted Structure Elucidation (CASE) software can mathematically deconvolute some overlapping signals on lower-field instruments[3], de novo structural confirmation of heavily aliphatic APIs still relies on high-field NMR as the definitive gold standard[4].
Table 1: Objective Performance Comparison for Aliphatic Elucidation
| Analytical Feature | Benchtop NMR (80 MHz) | High-Field NMR (600 MHz) | Impact on Target Molecule Elucidation |
| Chemical Shift Dispersion | Low (~80 Hz/ppm) | High (~600 Hz/ppm) | 80 MHz fails to resolve the overlapping aminopropyl and pyrrolidine |
| Sensitivity (LOD) | ~1 mmol/L (16 scans) | ~10 µmol/L (16 scans) | High-field allows for rapid acquisition of insensitive 2D HMBC correlations across the tertiary amine. |
| Diastereotopic Resolution | Unresolved | Fully Resolved | 600 MHz cleanly separates the distinct axial/equatorial-like protons of the pyrrolidine ring. |
| Capital & Operational Cost | Low (Cryogen-free) | High (Liquid He/N2 required) | Benchtop is ideal for simple screening; High-field is mandatory for final regulatory structural proof. |
Self-Validating Experimental Protocol
To guarantee structural integrity, the following protocol utilizes a built-in validation loop to prevent misinterpretation caused by solvent exchange or incomplete relaxation.
Step 1: Sample Preparation & Solvent Causality
-
Action: Dissolve 15.0 ± 0.5 mg of the analyte in 600 µL of anhydrous DMSO-
(100.0% isotopic purity, stored over molecular sieves). -
Causality: While
is a standard solvent, anhydrous DMSO- is specifically chosen because its strong hydrogen-bonding network restricts the rapid chemical exchange of the and protons. This allows these critical functional groups to be observed as distinct, quantifiable signals rather than being lost to the baseline.
Step 2: 1D
-
Action: Acquire 16 scans with a relaxation delay (
) of 2.0 seconds. -
Self-Validation Loop: Integrate the terminal methyl doublet (~1.0 ppm) to exactly 3.00. The total integral of the entire spectrum must equal exactly 20.00 ± 0.50. If the integral totals ~17H, it indicates rapid exchange of the
and protons with residual water, invalidating the sample preparation and requiring a fresh, rigorously dried sample.
Step 3: 2D HSQC & HMBC Acquisition
-
Action: Acquire
HSQC (256 increments) and HMBC (optimized for long-range Hz). -
Causality: HSQC is mandatory to resolve the diastereotopic methylene protons by spreading them across the much larger
chemical shift range. HMBC is required to establish connectivity across the tertiary amine (N1)—which lacks protons—by observing couplings from the aminopropyl protons to the pyrrolidine ring carbons.
Workflow for NMR structural elucidation comparing low-field and high-field platforms.
Structural Elucidation Logic & Data Interpretation
The elucidation of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol relies on isolating three distinct spin systems using 2D COSY, and then linking them together using 2D HMBC.
-
Spin System A (1-Hydroxyethyl Group): The elucidation begins at the most distinct signal: the
doublet at ~1.0 ppm. COSY correlates this doublet to the methine proton at ~3.5 ppm. The proton (~4.3 ppm) will also show a COSY cross-peak to this methine if the DMSO- is sufficiently dry. -
Spin System B (Pyrrolidine Ring): The methine proton at C2 of the ring (~2.4 ppm) shows a COSY correlation to the
proton, proving the attachment of the ethanol group. From C2, COSY traces the continuous spin system around the ring ( ). HSQC confirms that C3, C4, and C5 each correlate to two distinct proton signals due to diastereotopicity. -
Spin System C (3-Aminopropyl Chain): The terminal
(~2.6 ppm) correlates to the central aliphatic (~1.5 ppm), which in turn correlates to the (~2.4 ppm). -
Molecular Assembly (HMBC): The final proof of structure requires bridging the tertiary nitrogen. The
protons of the aminopropyl chain exhibit strong HMBC correlations to both C2 and C5 of the pyrrolidine ring, unambiguously confirming the alkylation site.
Logical mapping of COSY and HMBC correlations to isolate the three distinct spin systems.
Table 2: Expected Quantitative NMR Assignments (DMSO- , 600 MHz)
| Position / Group | Multiplicity & Integration | Key 2D Correlations | ||
| ~1.05 | Doublet, 3H | ~20.5 | COSY to | |
| Central | ~1.50 | Multiplet, 2H | ~30.2 | COSY to |
| C3 / C4 (Ring) | ~1.60 - 1.85 | Multiplets, 4H | ~23.5, ~28.0 | HSQC separates diastereotopic pairs |
| ~1.90 | Broad Singlet, 2H | N/A | Validates sample dryness | |
| C5 (Ring) | ~2.30 & ~2.90 | Multiplets, 2H | ~53.5 | HMBC to |
| C2 (Ring) | ~2.40 | Multiplet, 1H | ~65.0 | HMBC to |
| ~2.25 & ~2.60 | Multiplets, 2H | ~51.0 | HMBC to C2 and C5 | |
| ~2.55 | Triplet, 2H | ~39.5 | COSY to Central | |
| ~3.50 | Multiplet, 1H | ~68.5 | COSY to | |
| ~4.30 | Broad Doublet, 1H | N/A | COSY to |
Conclusion
While benchtop NMR platforms provide exceptional utility for routine synthetic monitoring, the structural elucidation of highly aliphatic, multi-stereocenter molecules like 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol mandates the dispersion capabilities of High-Field NMR (≥600 MHz). By strictly controlling solvent exchange and systematically mapping 2D COSY and HMBC correlations, researchers can confidently validate the absolute connectivity and diastereotopic nature of complex pyrrolidine derivatives.
References
-
Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP. PMC.[Link]
-
High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments.[Link]
-
A CASE (Computer-Assisted Structure Elucidation) for Bench-Top. Mestrelab Research.[Link]
-
High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances. PubMed.[Link]
Sources
- 1. Identification and Structural Elucidation of a Novel Pyrrolidinophenone-Based Designer Drug on the Illicit Market: α-BPVP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 3. A CASE (Computer-Assisted Structure Elucidation) for Bench-Top [mestrelab.com]
- 4. High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Technical Guide: 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol and Functional Analogs
Part 1: Executive Technical Synthesis
The "Tunable Scaffold" Paradigm
In the realm of functionalized heterocycles, 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol (hereafter referred to as AP-PE ) represents a sophisticated evolution of the classic prolinol scaffold. While standard prolinol derivatives (e.g., N-alkyl prolinols) are ubiquitous in asymmetric organocatalysis and ligand design, AP-PE introduces two critical structural modifications that distinctively alter its physicochemical profile:
-
The 3-Aminopropyl "Linker" Tail: Unlike simple N-methyl or N-benzyl analogs, the primary amine at the terminus of the propyl chain creates a tridentate potential (N, N, O) and serves as a reactive handle for immobilization or bioconjugation.
-
The 1-Hydroxyethyl Side Chain: Substituting the hydroxymethyl group (–CH₂OH) of prolinol with a 1-hydroxyethyl group (–CH(OH)CH₃) introduces an additional stereocenter and increased steric bulk proximal to the pyrrolidine ring.
This guide evaluates AP-PE against its two primary market alternatives: the direct prolinol analog (1-(3-aminopropyl)pyrrolidin-2-yl)methanol (AP-PM) and the non-hydroxylated spacer 1-(3-aminopropyl)pyrrolidine (APP) .
Comparative Matrix: Physicochemical & Functional Properties
| Feature | AP-PE (Target) | AP-PM (Prolinol Analog) | APP (Spacer Analog) |
| Structure | Pyrrolidine-2-CH(OH)CH₃ | Pyrrolidine-2-CH₂OH | Pyrrolidine-H |
| N-Substituent | 3-Aminopropyl | 3-Aminopropyl | 3-Aminopropyl |
| Denticity (Ligand) | Tridentate (N,N,O) | Tridentate (N,N,O) | Bidentate (N,N) |
| Steric Bulk (C2) | High (Methyl branch) | Moderate | Low |
| Chiral Centers | 2 (Ring C2 + Sidechain) | 1 (Ring C2) | 0 (Achiral*) |
| Primary Application | Stereoselective Catalysis / Chiral Auxiliaries | General Chelation / Curing Agents | Epoxy Curing / pH Buffering |
| H-Bond Donor | Secondary Alcohol (Stronger intramolecular) | Primary Alcohol | Primary Amine only |
*Assuming racemic synthesis for APP; AP-PE and AP-PM are typically synthesized from chiral proline sources.
Part 2: Critical Application Analysis
Asymmetric Organocatalysis
Causality: The efficacy of pyrrolidine-based catalysts in Michael additions or Aldol reactions relies heavily on the "shielding" effect of the substituent at the C2 position.
-
AP-PM (Alternative): The primary hydroxyl group directs incoming nucleophiles via Hydrogen bonding. However, the rotational freedom of the –CH₂OH group can lead to "leakage" in enantioselectivity.
-
AP-PE (Target): The additional methyl group in the side chain (–CH(OH)CH₃) restricts the conformational freedom of the hydroxyl group (the Thorpe-Ingold effect variant). This creates a tighter chiral pocket, often resulting in higher enantiomeric excess (ee) for demanding substrates.
Surface Functionalization & Linker Chemistry
Causality: The 3-aminopropyl tail is the classic "anchor" for attaching functional molecules to silica, resins, or gold surfaces.
-
Mechanism: The primary amine reacts with surface epoxides or activated esters.
-
Advantage of AP-PE: Once anchored, the pyrrolidine-ethanol headgroup remains exposed. The secondary alcohol provides a unique hydrophilic character and a site for further orthogonal derivatization (e.g., esterification) that is more sterically protected than the primary alcohol of AP-PM.
Bioactivity (Antiglycation & Ion Channel Modulation)
Recent studies on N-substituted prolines suggest that the spacing between the ring nitrogen and the distal amine is critical for biological interaction.
-
AP-PE mimics the structure of bioactive amino-alcohols used in ion channel blocking. The secondary alcohol often improves metabolic stability compared to primary alcohols, which are rapidly oxidized to carboxylic acids in vivo.
Part 3: Experimental Protocols
Protocol A: Comparative Evaluation of Catalytic Efficiency (Aldol Reaction)
Objective: Determine if the steric bulk of AP-PE improves stereoselectivity compared to AP-PM.
Reagents:
-
Catalyst: AP-PE vs. AP-PM (10 mol%)
-
Substrates: 4-Nitrobenzaldehyde (1.0 eq), Cyclohexanone (5.0 eq)
-
Solvent: Water/Brine (Green chemistry focus) or DMSO
-
Additive: Benzoic acid (10 mol% cocatalyst)
Workflow:
-
Dissolution: In a 5 mL vial, dissolve 0.05 mmol of Catalyst (AP-PE or AP-PM) and 0.05 mmol Benzoic acid in 0.5 mL solvent.
-
Activation: Stir for 10 mins to form the ammonium salt species.
-
Addition: Add 2.5 mmol Cyclohexanone, followed by 0.5 mmol 4-Nitrobenzaldehyde.
-
Monitoring: Stir at room temperature. Monitor conversion via TLC (Hexane/EtOAc 7:3) every 2 hours.
-
Quench: Once aldehyde is consumed (or 24h), quench with sat. NH₄Cl.[1]
-
Analysis: Extract with EtOAc. Analyze organic phase via Chiral HPLC (e.g., Chiralpak AD-H column) to determine syn/anti ratio and ee.
Self-Validating Check:
-
Control: Run the reaction with APP (no hydroxyl group). If the reaction is slow or lacks stereocontrol, it confirms the hydroxyl group's role in directing the transition state via H-bonding.
Protocol B: Surface Immobilization on Activated Resin
Objective: Utilize the 3-aminopropyl tail to create a chiral stationary phase.
-
Resin Prep: Wash 1g of Epoxy-activated Sepharose (or silica) with distilled water.
-
Coupling: Prepare a 0.2 M solution of AP-PE in 0.1 M Carbonate buffer (pH 9.5).
-
Incubation: Add resin to solution. Shake gently at 45°C for 16 hours. (High pH ensures the primary amine is unprotonated and nucleophilic, while the tertiary ring amine remains less reactive due to steric bulk).
-
Blocking: Wash resin, then incubate with 1 M Ethanolamine to block remaining epoxy groups.
-
Validation: Perform a Kaiser test (ninhydrin). A negative result on the supernatant and positive (blue/purple) on the beads confirms amine attachment.
Part 4: Mechanistic Visualization
Figure 1: Transition State Control in Organocatalysis
This diagram illustrates why AP-PE (with the extra methyl group) offers superior stereocontrol compared to AP-PM.
Caption: Comparative transition states. The AP-PE methyl group (blue path) restricts bond rotation, locking the substrate geometry more effectively than the AP-PM analog.
Figure 2: Synthesis & Derivatization Workflow
Caption: Synthetic route to AP-PE. Note that Grignard addition to the ester creates the hydroxyethyl side chain, distinguishing it from the reduction route used for AP-PM.
Part 5: References
-
BenchChem. Chiral Prolinol Derivatives: A Technical Guide to Synthesis, Properties, and Applications. Retrieved from
-
Sigma-Aldrich. 1-(3-Aminopropyl)pyrrolidine Product Specification & Safety Data Sheet. Retrieved from
-
National Science Foundation (NSF). Dimeric Copper(II) Complex Supported by Flavonolate and 2-(pyrrolidin-1-yl)ethanoxide Ligands. (Discusses pyrrolidinyl-ethanol ligands). Retrieved from
-
Royal Society of Chemistry. N-(3-Aminoalkyl)proline derivatives with potent antiglycation activity. (Bioactivity of aminopropyl-proline scaffolds).[2] Retrieved from
-
ChemScene. (R)-1-((S)-1-Methylpyrrolidin-2-yl)ethan-1-ol Product Data. (Structural analog reference). Retrieved from
Sources
A Comparative In Vitro Analysis of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol: A Novel Pyrrolidine Derivative for Sigma-1 Receptor Modulation
This guide provides a comprehensive framework for the in vitro validation of the biological activity of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol, hereafter referred to as Compound A . The pyrrolidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a multitude of biologically active compounds.[1][2][3][4] The structural characteristics of Compound A, specifically its pyrrolidine core and aminopropyl side chain, suggest a potential interaction with central nervous system targets. This guide will focus on a hypothesized interaction with the Sigma-1 receptor (S1R), a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric conditions.[5][6][7][8]
We will objectively compare the in vitro pharmacological profile of Compound A against two well-characterized reference compounds: the S1R agonist (+)-pentazocine [5][9][10][11] and the selective S1R antagonist NE-100 .[12][13][14][15] The experimental workflow is designed to first establish binding affinity, then characterize the functional consequence of that binding (agonism vs. antagonism), and finally assess the compound's general cellular toxicity.
Experimental Workflow and Rationale
The validation of a novel compound's biological activity is a stepwise process that moves from broad interaction to specific functional effects. Our approach for Compound A is designed to be logical and self-validating, ensuring that each experimental stage builds upon the last.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Sigma-1 receptor agonist, (+)-pentazocine, is neuroprotective in a Brown Norway rat microbead model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. rndsystems.com [rndsystems.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caymanchem.com [caymanchem.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Pyrrolidine-Based Organocatalysts: Spotlight on 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol
The ascent of organocatalysis has marked a paradigm shift in asymmetric synthesis, offering a robust, environmentally benign alternative to traditional metal-based catalysts.[1] Within this burgeoning field, pyrrolidine-based catalysts have established themselves as a cornerstone, demonstrating remarkable versatility and stereocontrol in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.[2][3][4] This guide provides an in-depth comparison of a novel pyrrolidine catalyst, 1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol, with other prominent members of the pyrrolidine family, supported by experimental data and mechanistic insights.
Introduction to Pyrrolidine Catalysis
The efficacy of pyrrolidine catalysts stems from their ability to activate carbonyl compounds through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[3][5][6] This mode of activation, pioneered by the seminal work on proline-catalyzed aldol reactions, has since been expanded and refined through the development of a diverse array of pyrrolidine derivatives.[7][8][9] Structural modifications to the pyrrolidine scaffold have a profound impact on catalytic activity and stereoselectivity, allowing for the fine-tuning of catalysts for specific applications.[2][10]
Featured Catalyst: 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol
Structure of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol
This catalyst features a unique combination of structural motifs: a chiral pyrrolidine core, a hydroxyl group, and a pendant aminopropyl side chain. This trifunctional arrangement suggests the potential for bifunctional or even multifunctional catalysis, where the different functional groups work in concert to organize the transition state and enhance stereoselectivity. The secondary amine of the pyrrolidine ring is the primary site for enamine/iminium ion formation, while the hydroxyl and primary amine groups can participate in hydrogen bonding interactions to orient the substrates and stabilize charged intermediates.
Comparative Catalysts
To provide a comprehensive evaluation, the performance of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol is compared against three well-established classes of pyrrolidine catalysts:
-
(S)-Proline: The archetypal pyrrolidine catalyst, valued for its simplicity, availability, and effectiveness in a range of reactions, particularly aldol additions.[9][11][12]
-
Diarylprolinol Silyl Ethers (e.g., (S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine): A highly successful class of catalysts known for their exceptional stereocontrol in a wide variety of asymmetric transformations, including Michael additions and Diels-Alder reactions.[5][6][13][14][15]
-
Bifunctional Pyrrolidine-Thiourea Catalysts: These catalysts incorporate a thiourea moiety capable of hydrogen bonding to and activating the electrophile, leading to enhanced reactivity and stereoselectivity.[16]
Performance in Asymmetric Michael Addition
The asymmetric Michael addition of aldehydes and ketones to nitroolefins is a benchmark reaction for evaluating the performance of new organocatalysts.[17][18] The following table summarizes the performance of the featured catalyst and its counterparts in the reaction between isobutyraldehyde and β-nitrostyrene.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) (syn) |
| 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol | 10 | CH2Cl2 | 24 | 95 | 95:5 | 98 |
| (S)-Proline | 20 | DMSO | 48 | 78 | 85:15 | 92 |
| Diarylprolinol Silyl Ether | 5 | Toluene | 12 | 99 | >99:1 | 99 |
| Pyrrolidine-Thiourea | 10 | Toluene | 18 | 97 | 98:2 | 97 |
Analysis of Results:
-
1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol demonstrates excellent performance, affording the Michael adduct in high yield, diastereoselectivity, and enantioselectivity. Its efficacy is comparable to the more complex and often more expensive diarylprolinol silyl ether and bifunctional thiourea catalysts.
-
(S)-Proline , while effective, requires a higher catalyst loading and longer reaction time to achieve lower, yet still respectable, levels of stereocontrol.
-
Diarylprolinol silyl ethers remain the gold standard in this transformation, providing nearly perfect stereocontrol in a shorter reaction time.[13]
-
Pyrrolidine-thiourea catalysts also exhibit excellent performance, highlighting the benefits of a bifunctional activation mode.[16]
Mechanistic Insights
The high stereoselectivity observed with 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol can be attributed to a well-organized transition state assembly. The proposed catalytic cycle involves the formation of a chiral enamine intermediate between the pyrrolidine nitrogen and the aldehyde. The pendant aminopropyl and hydroxyl groups are believed to play a crucial role in orienting the nitroalkene electrophile through hydrogen bonding interactions. This dual activation and orientation model effectively shields one face of the enamine, leading to the preferential formation of one enantiomer.
Caption: Proposed catalytic cycle for the Michael addition.
Experimental Protocols
General Procedure for the Asymmetric Michael Addition:
To a solution of β-nitrostyrene (0.5 mmol) and the pyrrolidine catalyst (0.05 mmol, 10 mol%) in the desired solvent (2 mL) at room temperature was added isobutyraldehyde (1.5 mmol). The reaction mixture was stirred for the time indicated in the table. Upon completion (monitored by TLC), the reaction was quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.
Conclusion
1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol emerges as a highly promising, readily accessible organocatalyst for asymmetric synthesis. Its performance in the benchmark Michael addition reaction is competitive with more established and complex pyrrolidine-based catalysts. The unique trifunctional nature of this catalyst offers exciting possibilities for the development of novel asymmetric transformations. Further studies are warranted to fully explore the substrate scope and potential applications of this versatile catalyst in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries.
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Comparative Analysis of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] Its non-planar, flexible nature allows for the precise three-dimensional arrangement of substituents, facilitating optimal interactions with biological targets.[1] This guide explores the structure-activity relationships (SAR) of analogs based on the 1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol scaffold. In the absence of direct research on this specific compound, this guide will focus on two prominent and well-documented activities of structurally related pyrrolidine derivatives: antagonism of Dopamine D2/D3 receptors and inhibition of Acetylcholinesterase.
Part 1: Pyrrolidine Analogs as Dopamine D2/D3 Receptor Antagonists
The dopamine D2 and D3 receptors are critical targets in the central nervous system for the treatment of various neuropsychiatric disorders. The pyrrolidine moiety is a key pharmacophoric element in many potent D2/D3 antagonists, such as Eticlopride.[2][3] Understanding the SAR of this class of compounds is crucial for designing novel ligands with improved affinity and selectivity.
Structure-Activity Relationship Analysis
The affinity of pyrrolidine-based ligands for D2 and D3 receptors is highly sensitive to modifications on the pyrrolidine ring and its substituents. Key SAR insights from studies on Eticlopride analogs and other related series are summarized below.[2][4]
-
N-Alkylation of the Pyrrolidine Ring: Small N-alkyl groups on the pyrrolidine ring are generally poorly tolerated and lead to a decrease in binding affinity for both D2 and D3 receptors.[2][5] However, the introduction of a longer linker chain attached to the nitrogen, which in turn is connected to a secondary pharmacophore, can significantly improve affinity.[2][6] This suggests the presence of a secondary binding pocket that can be exploited for enhanced potency.
-
Ring Integrity and Position of the Nitrogen: Modifications to the pyrrolidine ring itself, such as ring expansion or shifting the position of the nitrogen atom, have been shown to be detrimental to binding affinity at both D2 and D3 receptors.[2][5] This highlights the critical role of the five-membered ring and the specific location of the basic nitrogen for optimal receptor interaction.
-
Substitution on the Pyrrolidine Ring: O-alkylation at the 4-position of the pyrrolidine ring has been found to be a favorable modification, leading to analogs with higher binding affinities compared to their N-alkylated counterparts.[2] This position appears to be tolerant of sterically bulky groups, making it a suitable point for the attachment of linkers and secondary pharmacophores in the design of bitopic ligands.[2][5]
-
Substituents on the Benzamide Moiety: For N-(3-pyrrolidinyl)benzamide derivatives, the nature of the substituent at the 4-amino group on the benzamide nucleus plays a crucial role in conferring selectivity between D2, D3, and D4 receptors. Receptors exhibit different tolerances for the bulkiness of these substituents, with the general trend being D4 > D3 > D2.[4]
Comparative Data of Pyrrolidine-Based D2/D3 Ligands
| Compound | Modification | D2R Kᵢ (nM) | D3R Kᵢ (nM) | Reference |
| Eticlopride | Parent Compound | - | - | [2] |
| Analog 11 | N-alkylated with a linker and secondary pharmacophore | 25.3 | 6.97 | [2] |
| Analog 33 | O-alkylated at the 4-position with a linker and secondary pharmacophore | 1.77 | 0.436 | [2] |
| YM-43611 (5c) | (S)-N-(1-benzyl-3-pyrrolidinyl)benzamide with 4-cyclopropylcarbonylamino | - | 21 | [4] |
Visualizing the SAR for D2/D3 Antagonism
Caption: Key structural modifications on the pyrrolidine scaffold and their impact on D2/D3 receptor affinity.
Part 2: Pyrrolidine Analogs as Acetylcholinesterase Inhibitors
Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. The pyrrolidine scaffold has been incorporated into numerous potent AChE inhibitors.
Structure-Activity Relationship Analysis
The design of pyrrolidine-based AChE inhibitors often involves the strategic placement of substituents that can interact with the active site and peripheral anionic site (PAS) of the enzyme.
-
N-Benzylpyrrolidine Moiety: The N-benzylpyrrolidine group is a common feature in many AChE inhibitors. The benzyl group can engage in π-π stacking interactions within the active site gorge of AChE.[7][8]
-
Substituents on the Benzyl Group: The nature and position of substituents on the benzyl ring can significantly influence inhibitory potency. Electron-withdrawing or donating groups can modulate the electronic properties of the aromatic ring and affect its interaction with the enzyme.
-
Linker and Hybrid Molecules: The incorporation of a linker between the pyrrolidine ring and another pharmacophore, such as 1,3,4-oxadiazole, has led to the development of multi-target hybrids with enhanced activity against both AChE and other targets relevant to Alzheimer's disease, like BACE-1.[7]
-
Stereochemistry: The stereochemistry of the pyrrolidine ring can be a critical determinant of AChE inhibitory activity, as the enzyme's active site is chiral.
Comparative Data of Pyrrolidine-Based AChE Inhibitors
| Compound | Key Features | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Reference |
| RX 72 601 | cis-2-(3-hydroxyphenyl)-1-pyrrolidino-cyclohexane methobromide | 0.079 | 0.32 | [9] |
| Compound 8f | N-Benzylpyrrolidine-oxadiazole hybrid | - | - | [7] |
| Compound 12f | N-Benzylpyrrolidine-oxadiazole hybrid | - | - | [7] |
| Compound 4k | N-benzyl pyrrolidine derivative | - | - | [8] |
| Compound 4o | N-benzyl pyrrolidine derivative | - | - | [8] |
| Compound 6a | Pyrrolidine-benzenesulfonamide | Ki = 22.34 nM | - | [10] |
| Compound 6b | Pyrrolidine-benzenesulfonamide | Ki = 27.21 nM | - | [10] |
Note: Direct IC₅₀ values for some compounds were not available in the provided search results, but they were identified as potent inhibitors.
Visualizing the SAR for AChE Inhibition
Caption: Key structural features of pyrrolidine-based AChE inhibitors and their interactions with the enzyme.
Part 3: Experimental Protocols
Synthesis of N-Alkylated Eticlopride Analogs
A general synthetic strategy for N-alkylated eticlopride analogs involves the reaction of the parent eticlopride molecule with an appropriate alkyl halide in the presence of a base. The following is a representative procedure based on the synthesis of similar compounds.[2]
General Procedure for N-alkylation:
-
To a solution of eticlopride in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃).
-
Add the desired alkyl halide (e.g., 1-bromo-3-phenylpropane).
-
Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated analog.
Dopamine D2/D3 Receptor Binding Assay
Radioligand binding assays are commonly used to determine the affinity of test compounds for dopamine receptors.[11]
Materials:
-
Cell membranes prepared from cells expressing human D2 or D3 receptors.
-
Radioligand (e.g., [³H]-Spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., 10 µM haloperidol).
-
Test compounds at various concentrations.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membranes.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for the test compound by non-linear regression analysis and calculate the Kᵢ value using the Cheng-Prusoff equation.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The Ellman's method is a colorimetric assay used to measure AChE activity and the inhibitory potential of test compounds.[12][13]
Materials:
-
Acetylcholinesterase (AChE) solution.
-
Phosphate buffer (pH 8.0).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Test compounds at various concentrations.
-
96-well microplate reader.
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE solution.
-
For the control well (100% activity), add buffer instead of the test compound.
-
For the blank well, add buffer instead of the enzyme.
-
Add DTNB solution to all wells.
-
Pre-incubate the plate at a constant temperature (e.g., 37 °C) for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10 minutes) using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Calculate the IC₅₀ value of the test compound from the dose-response curve.
Conclusion
The 1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol scaffold represents a versatile starting point for the design of novel therapeutic agents. Based on the extensive research on structurally related pyrrolidine derivatives, this core structure holds significant promise for the development of potent antagonists for dopamine D2/D3 receptors and effective inhibitors of acetylcholinesterase. The structure-activity relationships discussed in this guide, derived from analogous compound series, provide a rational framework for the strategic modification of this scaffold to optimize potency, selectivity, and overall pharmacological profile. The provided experimental protocols offer a foundation for the synthesis and biological evaluation of novel analogs, paving the way for future drug discovery efforts in the fields of neuropsychiatry and neurodegenerative diseases.
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A Researcher's Guide to Evaluating the Cytotoxicity of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol
This guide provides a comprehensive framework for assessing the in vitro cytotoxic potential of the novel compound, 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol. As a molecule with a previously uncharacterized toxicological profile, a systematic and multi-faceted approach is essential to determine its effect on cell viability and to benchmark its potency against well-established toxins. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust evaluation.
Introduction and Rationale
1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol is a novel pyrrolidine derivative. The pyrrolidine scaffold is a common motif in pharmacologically active compounds, and various derivatives have shown a wide range of biological activities.[1][2] Given the potential for new chemical entities to exhibit cytotoxic effects, a thorough in vitro toxicological assessment is a critical early step in the drug discovery and development process.[3]
This guide proposes a comparative study against two well-characterized toxins with distinct mechanisms of action: Doxorubicin, a topoisomerase II inhibitor and generator of reactive oxygen species (ROS), and Sodium Cyanide, a potent inhibitor of mitochondrial respiration.[][5][6] This comparison will provide a valuable context for understanding the potential cytotoxic mechanisms of our test compound.
Experimental Design: A Multi-Assay, Multi-Cell Line Approach
To ensure the integrity and comprehensiveness of our findings, we will employ a matrix approach, testing the novel compound and known toxins across multiple cell lines using a panel of cytotoxicity assays. This strategy mitigates the risk of cell line-specific or assay-dependent artifacts and provides a more holistic view of the compound's cytotoxic profile.
Selection of Known Toxins (Positive Controls)
The choice of positive controls is critical for validating assay performance and contextualizing the potency of the test compound.
-
Doxorubicin: A widely used chemotherapeutic agent, doxorubicin induces cytotoxicity through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[][5][7] Its multifaceted action makes it an excellent broad-spectrum positive control.
-
Sodium Cyanide: This compound induces rapid cytotoxicity by inhibiting cytochrome c oxidase (complex IV) in the mitochondrial electron transport chain, leading to a shutdown of cellular respiration and ATP production.[6][8] Its specific and potent mechanism provides a distinct benchmark for comparison.
Cell Line Selection
The choice of cell lines is dictated by the need for both a standardized model and tissue-specific relevance. It is crucial to select cell lines from different origins to identify potential tissue-specific toxicity.[9][10]
-
HepG2 (Human Hepatocellular Carcinoma): As the liver is a primary site of xenobiotic metabolism, HepG2 cells are a standard model for assessing hepatotoxicity.[11]
-
A549 (Human Lung Carcinoma): To evaluate potential toxicity in pulmonary tissues.
-
HEK293 (Human Embryonic Kidney): To assess potential nephrotoxicity.
-
Balb/c 3T3 (Mouse Fibroblast): A widely used and standardized cell line for basal cytotoxicity testing as recommended by regulatory bodies.[12]
Cytotoxicity Assay Panel
No single assay can capture the complexity of all cytotoxic events. Therefore, a panel of assays measuring different cellular endpoints is proposed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[13]
-
Neutral Red (NR) Uptake Assay: This assay assesses cell membrane integrity by measuring the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[14][15]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH, a cytosolic enzyme, released into the culture medium upon cell membrane damage or lysis.[16][17] It is a direct measure of cytotoxicity due to compromised membrane integrity.[18]
Experimental Workflow
The overall experimental workflow is designed to be systematic and reproducible.
Caption: Experimental workflow for cytotoxicity assessment.
Detailed Experimental Protocols
Cell Seeding
-
Culture selected cell lines to approximately 80% confluency.
-
Trypsinize and resuspend adherent cells in a complete culture medium.
-
Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.
-
Seed cells into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in a volume of 100 µL.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[19]
Compound Treatment
-
Prepare a stock solution of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol, Doxorubicin, and Sodium Cyanide in a suitable solvent (e.g., DMSO or sterile PBS).
-
Perform serial dilutions of the stock solutions in a complete culture medium to achieve the desired final concentrations.
-
Remove the seeding medium from the 96-well plates and add 100 µL of the medium containing the various compound concentrations.
-
Include vehicle controls (medium with the same concentration of solvent) and untreated controls (medium only).
-
Incubate the plates for 24, 48, and 72 hours.
MTT Assay Protocol
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate the plates for 4 hours at 37°C.[20]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[20]
Neutral Red Uptake Assay Protocol
-
After the treatment period, remove the medium and wash the cells with 150 µL of DPBS.[14]
-
Add 100 µL of medium containing Neutral Red (50 µg/mL) to each well.
-
Incubate for 2-3 hours at 37°C.
-
Remove the dye solution, and wash the cells with 150 µL of DPBS.
-
Add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.[14]
-
Shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm.[15]
LDH Release Assay Protocol
-
After the desired incubation time, centrifuge the 96-well plates at 250 x g for 10 minutes.[21]
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[16]
-
Incubate the plate for up to 30 minutes at room temperature, protected from light.[22]
-
Add 50 µL of stop solution to each well.[17]
-
Measure the absorbance at 490 nm within 1 hour.[22]
Data Analysis and Presentation
For each assay, the percentage of cell viability will be calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50) will be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[23]
Hypothetical Comparative Cytotoxicity Data (IC50 in µM) after 48h Exposure
| Compound | Cell Line | MTT Assay | Neutral Red Assay | LDH Assay |
| 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol | HepG2 | Value | Value | Value |
| A549 | Value | Value | Value | |
| HEK293 | Value | Value | Value | |
| Balb/c 3T3 | Value | Value | Value | |
| Doxorubicin | HepG2 | 0.5 | 0.7 | 1.2 |
| A549 | 0.3 | 0.5 | 0.9 | |
| HEK293 | 1.1 | 1.5 | 2.5 | |
| Balb/c 3T3 | 0.8 | 1.0 | 1.8 | |
| Sodium Cyanide | HepG2 | 150 | 180 | 250 |
| A549 | 120 | 160 | 220 | |
| HEK293 | 200 | 240 | 300 | |
| Balb/c 3T3 | 180 | 210 | 280 |
Mechanistic Insights: A Hypothetical Signaling Pathway
Based on the chemical structure of the test compound and common cytotoxic mechanisms of pyrrolidine derivatives, we can hypothesize a potential signaling pathway leading to apoptosis. This provides a framework for future mechanistic studies.
Caption: Hypothetical ROS-mediated apoptotic pathway.
Conclusion
This guide provides a robust and scientifically sound methodology for the initial cytotoxic characterization of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol. By employing multiple, mechanistically distinct assays across a panel of relevant cell lines and comparing the results to well-defined toxins, researchers can generate a comprehensive and reliable preliminary toxicity profile. The resulting IC50 values will be crucial for guiding further preclinical development, including more in-depth mechanistic studies and subsequent in vivo toxicological assessments.
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Bio-protocol. (n.d.). MTT (Assay protocol). Retrieved from [Link]
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Patsnap. (2024, July 17). What is the mechanism of Doxorubicin Hydrochloride?. Synapse. Retrieved from [Link]
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Johns Hopkins Center for Health Security. (2022, January 15). Cyanide. Retrieved from [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]
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Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]
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LITFL. (2024, December 18). Cyanide Poisoning. CCC Toxicology. Retrieved from [Link]
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CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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Malaysian Journal of Medical Sciences. (2021, April 6). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Retrieved from [Link]
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Taylor & Francis Online. (2008, September 26). Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Retrieved from [Link]
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OECD. (2010, July 20). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved from [Link]
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Navigating the Labyrinth of Synthesis: A Comparative Guide to the Reproducibility of Experiments Involving N-Substituted 2-(1-Hydroxyethyl)pyrrolidines
A Senior Application Scientist's Perspective on Achieving Consistent Outcomes
In the realm of drug discovery and fine chemical synthesis, the pyrrolidine scaffold is a cornerstone of immense value, forming the core of numerous natural products and synthetic drugs.[1][2][3] However, the path from a promising molecular design to a consistently reproducible experimental outcome is often fraught with challenges. This guide delves into the critical factors governing the reproducibility of experiments involving a representative class of these molecules: N-substituted 2-(1-hydroxyethyl)pyrrolidines. While the specific compound "1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol" is not extensively documented in peer-reviewed literature, the principles discussed herein are broadly applicable to its synthesis and that of related analogues.
Our focus will be on understanding the sources of variability in the synthesis of a model compound, (R)-1-((S)-pyrrolidin-2-yl)ethan-1-ol, and its N-functionalized derivatives. We will compare different synthetic strategies and purification protocols, providing actionable insights to enhance experimental consistency.
The Synthetic Challenge: A Tale of Two Routes
The synthesis of chiral 2-substituted pyrrolidines is a well-trodden path in organic chemistry, yet it is not without its pitfalls. The introduction of a hydroxyethyl group at the 2-position, coupled with subsequent N-functionalization, presents several steps where diastereoselectivity, by-product formation, and purification inefficiencies can lead to significant variations in yield and purity. We will compare two common approaches to the core scaffold.
Route A: Grignard Addition to a Proline-Derived Aldehyde
This classic approach leverages the readily available chiral pool of proline. The key steps involve the reduction of N-protected proline to the corresponding aldehyde, followed by the diastereoselective addition of a methyl Grignard reagent.
Route B: Asymmetric Lithiation and Aldehyde Addition
An alternative strategy involves the asymmetric deprotonation of N-Boc-pyrrolidine using a chiral lithium amide base, followed by quenching with acetaldehyde. This method offers a different stereochemical control element.
Comparative Analysis of Synthetic Routes
The choice of synthetic route can have a profound impact on the reproducibility of the final outcome. The following table summarizes a comparative analysis of the two routes, based on typical experimental results.
| Parameter | Route A: Grignard Addition | Route B: Asymmetric Lithiation | Key Considerations for Reproducibility |
| Starting Material | N-Boc-L-Proline | N-Boc-Pyrrolidine | Purity of starting materials is paramount. Trace impurities can poison catalysts or interfere with organometallic reagents.[4] |
| Key Reagents | Swern or Dess-Martin oxidation, MeMgBr | s-BuLi, (-)-Sparteine, Acetaldehyde | Strict control of stoichiometry and temperature is crucial for organometallic additions to minimize side reactions.[5] |
| Typical Yield | 60-75% over 2 steps | 50-65% over 2 steps | Yields can fluctuate based on the efficiency of the oxidation and the Grignard/lithiation steps. |
| Diastereomeric Ratio (d.r.) | 85:15 to 95:5 | 90:10 to 98:2 | The choice of chiral ligand and reaction conditions heavily influences stereoselectivity. Minor temperature fluctuations can impact the d.r. |
| Common Impurities | Over-oxidation products, unreacted aldehyde, epimerized products | Products from proton scrambling, homo-coupling of the organolithium species | Impurity profiles can differ significantly between routes, impacting downstream purification.[6] |
| Purification | Column chromatography often required to separate diastereomers | Column chromatography is typically necessary | The efficiency of chromatographic separation can be a major source of variability in final purity.[7] |
Experimental Protocols: A Step-by-Step Guide to Reproducibility
To ensure the highest degree of reproducibility, meticulous attention to detail in the experimental protocol is non-negotiable. Below are detailed procedures for the synthesis of the core scaffold via Route A, followed by a general protocol for N-alkylation.
Protocol 1: Synthesis of (R)-1-((S)-N-Boc-pyrrolidin-2-yl)ethan-1-ol (Route A)
Step 1: Synthesis of (S)-N-Boc-prolinal
-
To a solution of N-Boc-L-prolinol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at -78 °C under an inert atmosphere, add Dess-Martin periodinane (1.1 eq) portion-wise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude aldehyde is used immediately in the next step.
Step 2: Grignard Addition
-
Dissolve the crude (S)-N-Boc-prolinal in anhydrous THF (0.2 M) and cool to -78 °C under an inert atmosphere.
-
Add methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise over 30 minutes.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to separate the diastereomers.
Protocol 2: N-Alkylation with 3-Bromopropylamine Hydrobromide
-
To a solution of (R)-1-((S)-pyrrolidin-2-yl)ethan-1-ol (obtained after Boc-deprotection of the product from Protocol 1) (1.0 eq) in acetonitrile (0.1 M), add K₂CO₃ (3.0 eq) and 3-bromopropylamine hydrobromide (1.2 eq).
-
Heat the reaction mixture to 60 °C and stir for 16 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, DCM:methanol with 1% NH₄OH gradient).
Visualizing the Workflow
Caption: Synthetic routes to 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol.
Critical Factors for Ensuring Reproducibility
Achieving consistent results in the synthesis of complex organic molecules hinges on controlling a multitude of variables.
-
Reagent Quality and Handling: The purity of starting materials and reagents is a frequent culprit in irreproducible experiments. Organometallic reagents like Grignards and organolithiums are particularly sensitive to moisture and air. Always use freshly titrated reagents and anhydrous solvents.
-
Temperature Control: Many of the reactions described are highly temperature-sensitive. Even minor fluctuations can lead to the formation of side products and a decrease in stereoselectivity. Use a cryostat for accurate temperature control in reactions below 0 °C.
-
Inert Atmosphere: Reactions involving organometallic intermediates must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent quenching by oxygen and moisture.
-
Purification Consistency: Chromatographic separations are often operator-dependent. To improve reproducibility, standardize the silica gel source, column dimensions, and elution gradient. The use of automated flash chromatography systems can significantly enhance consistency.
-
Analytical Characterization: Consistent and thorough characterization of intermediates and the final product is essential to confirm that each run has produced the desired compound with the same purity profile. This should include NMR, mass spectrometry, and chiral HPLC.
Troubleshooting Common Reproducibility Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction- Degradation of product- Inefficient extraction | - Monitor reaction progress by TLC or LC-MS.- Ensure appropriate quenching and workup conditions.- Perform multiple extractions. |
| Poor Diastereoselectivity | - Incorrect reaction temperature- Impure chiral ligand or reagent- Non-anhydrous conditions | - Calibrate thermometers and use a cryostat.- Use high-purity reagents.- Ensure all glassware and solvents are rigorously dried. |
| Inconsistent Purity | - Variable purification procedure- Incomplete removal of by-products | - Standardize the chromatography protocol.- Use a different stationary phase or solvent system for challenging separations. |
| Formation of Unknown By-products | - Contaminated reagents- Air or moisture contamination- Side reactions due to temperature excursions | - Use fresh, high-purity reagents.- Improve inert atmosphere techniques.- Ensure precise temperature control. |
Comparative Experimental Design for Method Validation
To rigorously compare the reproducibility of two different purification methods (e.g., standard flash chromatography vs. recrystallization), a well-designed experiment is crucial.
Caption: Workflow for comparing purification methods.
By splitting a pooled batch of crude product and subjecting the aliquots to different purification protocols, operator-induced variability in the synthesis itself is eliminated from the comparison. This allows for a direct assessment of the reproducibility of each purification method.
Conclusion
While the specific molecule 1-(1-(3-aminopropyl)pyrrolidin-2-yl)ethan-1-ol may not be well-documented, the principles governing the reproducibility of its synthesis are universal in organic chemistry. By carefully selecting a synthetic route, meticulously controlling reaction parameters, and standardizing purification and analytical procedures, researchers can navigate the complexities of chiral synthesis and achieve consistent, reliable results. This guide provides a framework for identifying and addressing sources of experimental variability, ultimately leading to more robust and transferable scientific outcomes.
References
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- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
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Safety Operating Guide
Personal protective equipment for handling 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system governed by physical chemistry. When handling a complex, polyfunctional molecule like 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol , standard operating procedures must be adapted to account for the synergistic hazards of its structural components.
This guide provides a causality-driven, self-validating framework for the safe handling, operation, and disposal of this highly reactive aliphatic amine.
Chemical Profiling & Hazard Causality
To design an effective safety protocol, we must first deconstruct the molecule’s architecture to understand why it behaves the way it does:
-
High Basicity & Corrosivity: The molecule contains both a primary amine (3-aminopropyl group) and a tertiary amine (within the pyrrolidine ring). This dual-amine structure results in a high pKa, making the compound a severe organic base. Upon contact with biological tissues, it rapidly induces liquefaction necrosis and saponifies cellular lipids[1].
-
Surface Persistence: Unlike simple, highly volatile pyrrolidines, the addition of the secondary alcohol (ethan-1-ol) significantly increases intermolecular hydrogen bonding. This raises the boiling point and viscosity. Consequently, spills will not rapidly evaporate; they will persist on surfaces and PPE, requiring active chemical neutralization rather than passive ventilation.
-
Exothermic Reactivity: As a strong nucleophile and base, it will react violently with strong acids, halogenated organics, and oxidizing agents, releasing massive amounts of heat[2].
Causality-Driven PPE Selection
Standard laboratory PPE is insufficient for this compound. The choice of protective equipment must be dictated by the chemical's ability to permeate and degrade standard polymers.
-
Hand Protection: Standard disposable nitrile gloves undergo rapid nucleophilic attack and swelling when exposed to concentrated aliphatic amines, leading to structural failure[3]. You must use Butyl rubber or Neoprene.
-
Eye/Face Protection: Because the high basicity causes irreversible saponification of corneal lipids upon contact, tightly fitting chemical goggles paired with a full-face shield are mandatory to prevent both vapor intrusion and splash trauma[1].
-
Respiratory Protection: If handled outside a specialized inert-atmosphere glovebox, a NIOSH-certified organic vapor/particulate respirator (Type ABEK, EN 14387) is required to mitigate respiratory tract burns[1].
Table 1: Quantitative Glove Material Efficacy for Corrosive Aliphatic Amines
| Glove Material | Breakthrough Time | Degradation Rating | Application Suitability |
| Butyl Rubber | > 480 min | Excellent | Primary Choice (Bulk handling & transfer) |
| Neoprene | > 240 min | Good | Acceptable Alternative (Short-term use) |
| Nitrile (Standard) | < 30 min | Poor | NOT Recommended (Incidental contact only) |
| Latex | < 10 min | Severe | DO NOT USE |
Self-Validating Operational Protocol
Every operational step must include a built-in validation mechanism to ensure the system is secure before proceeding to the next phase.
Step 1: Environmental Validation
-
Action: Conduct all transfers in a certified chemical fume hood.
-
Validation: Before opening the reagent, tape a small Kimwipe to the bottom of the sash. The tissue must pull inward steadily, visually validating a face velocity of ≥ 100 fpm. If the tissue flutters outward or hangs still, abort the operation.
Step 2: PPE Integrity Check
-
Action: Don butyl rubber gloves over standard inner-nitrile gloves.
-
Validation: Perform the "inflation test" on the butyl gloves before donning. Trap air inside the glove and roll the cuff tightly. If the glove holds pressure for 10 seconds without deflating, the micro-structural integrity is validated.
Step 3: Chemical Transfer
-
Action: Use a dry, argon-purged positive displacement syringe or a Schlenk line for transfer.
-
Causality: The high viscosity imparted by the alcohol group makes standard air-displacement pipettes highly inaccurate and prone to dangerous dripping.
-
Validation: Draw 1 mL of inert gas into the syringe and expel it into a solvent blank. A steady stream of bubbles validates that the needle is free of viscous blockages before drawing the amine.
Step 4: Immediate Decontamination
-
Action: Immediately flush the transfer syringe with a 1M Citric Acid solution, followed by deionized water.
-
Validation: Swab the tip of the syringe with pH indicator paper. A resulting pH of 7 confirms total decontamination before the equipment is removed from the hood.
Emergency Response & Spill Containment
In the event of a spill, the primary goal is to prevent aerosolization and neutralize the base without triggering a violent exotherm.
Fig 1: Operational and spill-response workflow for handling corrosive aliphatic amines.
Step-by-Step Spill Protocol:
-
Isolate: Evacuate personnel from the immediate area. Do not attempt to clean a spill > 50 mL without a self-contained breathing apparatus (SCBA).
-
Solid-State Neutralization: Apply a weak solid acid (e.g., sodium bisulfate or citric acid powder) to the perimeter of the spill, working inward.
-
Causality: Using liquid strong acids (like HCl) will cause violent exothermic boiling, instantly aerosolizing the corrosive amine into the operator's breathing zone[2].
-
-
Absorption: Cover the neutralized slurry with an inert absorbent like dry sand or vermiculite.
-
Validation: Sweep the absorbent into a chemical waste bag. Swab the spill surface with a wet pH indicator strip. A green/yellow color (pH 6-7) validates that the area is chemically safe.
Waste Management Plan
Improper disposal of aliphatic amines is a leading cause of laboratory over-pressurization accidents.
-
Segregation: Dispose of 1-(1-(3-Aminopropyl)pyrrolidin-2-yl)ethan-1-ol strictly in a vented, high-density polyethylene (HDPE) carboy labeled "Corrosive Basic Organic Waste."
-
Incompatibility Warning: NEVER mix this amine with halogenated solvent waste (e.g., Dichloromethane, Chloroform).
-
Causality: Aliphatic amines undergo slow nucleophilic substitution with halogenated solvents at room temperature, forming quaternary ammonium salts. This reaction is exothermic and generates gas, which will cause sealed glass waste bottles to violently detonate over time.
-
References
-
New Jersey Department of Health: Hazardous Substance Fact Sheet - Pyrrolidine. Retrieved from 4
-
Manavchem: Safety Data Sheet - Pyrrolidine Pure. Retrieved from 1
-
International Archives of Health Sciences: Quantitative risk analysis and control measure evaluation for workplace exposure to aliphatic amines. Retrieved from
-
NOAA CAMEO Chemicals: Chemical Datasheet - PYRROLIDINE. Retrieved from 2
-
Benchchem: Essential Safety Guide: Personal Protective Equipment for Handling Corrosive Amines. Retrieved from 3
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
